molecular formula C9H14N2O3S B2679376 4-amino-N-(2-methoxyethyl)benzenesulfonamide CAS No. 328062-38-0

4-amino-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B2679376
CAS No.: 328062-38-0
M. Wt: 230.28
InChI Key: LDTXZWHXMSJEEP-UHFFFAOYSA-N
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Description

4-amino-N-(2-methoxyethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C9H14N2O3S and its molecular weight is 230.28. The purity is usually 95%.
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Properties

IUPAC Name

4-amino-N-(2-methoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-14-7-6-11-15(12,13)9-4-2-8(10)3-5-9/h2-5,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTXZWHXMSJEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-(2-methoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-amino-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide derivative, a class of compounds of significant interest in medicinal chemistry and drug development.[1][2] The therapeutic efficacy and safety profile of any drug candidate are intrinsically linked to its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability and pharmacological activity.[3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, with a focus on the experimental methodologies required for their accurate determination. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

The sulfonamide functional group imparts specific chemical characteristics that influence properties such as acidity, solubility, and crystal packing.[4] A thorough understanding and precise measurement of these attributes are paramount in the early stages of drug discovery to mitigate the risk of late-stage attrition.[3][5] This guide will delve into the "why" and "how" of characterizing this compound, providing both theoretical grounding and practical, field-proven experimental protocols.

Molecular Identity and Structure

A clear definition of the molecule's structure is the foundation of any physicochemical characterization.

  • Chemical Name: this compound

  • Molecular Formula: C9H14N2O3S

  • Molecular Weight: 230.29 g/mol [6]

  • Chemical Structure:

    Caption: Chemical structure of this compound.

Key Physicochemical Properties and Their Determination

The following sections detail the critical physicochemical parameters and the standardized methodologies for their assessment.

Aqueous Solubility

Importance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream. Poor solubility can lead to low and variable bioavailability, hindering therapeutic efficacy.[7]

Expected Properties of this compound: Sulfonamides can exhibit a wide range of solubilities, which are highly dependent on the nature of their substituents. The presence of both an amino group (basic) and a sulfonamide group (acidic) suggests that the solubility of this compound will be pH-dependent.

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability for even poorly soluble compounds.[7][8]

Principle: An excess of the solid compound is agitated in a specific solvent (e.g., water, buffer of a certain pH) at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then quantified.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[9]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 37 °C for biopharmaceutical relevance) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[9][10]

  • Sample Collection and Preparation: Withdraw aliquots of the suspension at various time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration is no longer increasing). Immediately filter the samples through a 0.45 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments once equilibrium is confirmed.

Caption: Workflow for equilibrium solubility determination.

Melting Point (Tfus)

Importance: The melting point is a fundamental thermal property that provides an indication of a compound's purity and is critical for the characterization of its solid-state form. A sharp melting range typically signifies a high degree of purity.

Expected Properties of this compound: Crystalline organic solids generally have distinct melting points. For context, the related compound 4-(2-Aminoethyl)benzenesulfonamide has a reported melting point of 150-152 °C.[11]

This is the standard method described in major pharmacopeias for melting point determination.[12][13][14]

Principle: A small amount of the finely powdered substance is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to collapse and completely melts are recorded as the melting range.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample of this compound is finely powdered and thoroughly dried.[13]

  • Capillary Loading: Pack the dry powder into a thin-walled capillary tube to a height of 2.5-3.5 mm.[13]

  • Measurement: Place the capillary tube into a calibrated melting point apparatus. Heat the apparatus to a temperature approximately 5-10°C below the expected melting point.

  • Heating Rate: Begin heating at a constant rate of 1 °C/minute.[13][14]

  • Observation and Recording: Record the temperature at the onset of melting (the point at which the substance begins to collapse) and the temperature at which the substance is completely molten (the clear point).[13] The melting point is reported as this range.

Caption: Workflow for capillary melting point determination.

Acid-Base Dissociation Constant (pKa)

Importance: The pKa value(s) indicate the strength of acidic or basic functional groups in a molecule. For this compound, the aromatic amino group will have a basic pKa, and the sulfonamide group will have an acidic pKa. These values are crucial as they determine the extent of ionization at a given pH, which in turn profoundly affects solubility, absorption, and interaction with biological targets.[15][16]

Expected Properties of this compound: For sulfonamides, the acidic pKa of the sulfonamide group typically falls in the range of 5-7.5, while the aromatic amino group will have a basic pKa.[15]

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[15][17][18]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).[18] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[18]

  • Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[18] Place the sample solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO2.

  • Titration for Basic pKa: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise increments of the titrant.

  • Titration for Acidic pKa: In a separate experiment, titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined as the pH at the half-equivalence point or by calculating the second derivative of the titration curve, where the peak corresponds to the equivalence point.[15]

G cluster_0 Potentiometric pKa Determination A Prepare sample solution with constant ionic strength B Calibrate pH meter A->B C Titrate with standardized acid/base B->C D Record pH vs. titrant volume C->D E Plot titration curve D->E F Determine pKa from half-equivalence point or derivative E->F

Caption: Workflow for pKa determination by potentiometric titration.

Summary of Physicochemical Properties

PropertyImportance in Drug DevelopmentRecommended Experimental Method
Aqueous Solubility Governs dissolution, absorption, and bioavailability.Shake-Flask Method (Equilibrium)
Melting Point Indicator of purity and solid-state form stability.Capillary Method
pKa Determines ionization state, influencing solubility, permeability, and target binding.Potentiometric Titration

Implications for Drug Development

A comprehensive physicochemical profile of this compound is essential for informed decision-making throughout the drug development pipeline. The interplay of solubility, pKa, and solid-state properties will guide formulation strategies, predict in vivo behavior, and help in the design of more effective and safer drug candidates. For instance, understanding the pH-dependent solubility profile is critical for developing an oral dosage form that ensures adequate dissolution in the varying pH environments of the gastrointestinal tract. Similarly, the pKa values will inform potential salt formation strategies to enhance solubility and stability.

Conclusion

The systematic evaluation of the physicochemical properties of this compound, as outlined in this guide, provides the foundational data necessary for its progression as a potential drug candidate. Adherence to standardized, robust methodologies ensures the generation of high-quality, reliable data, which is the cornerstone of successful drug discovery and development. The principles and protocols described herein offer a framework for the comprehensive characterization of this and other novel sulfonamide-based compounds.

References

Sources

Technical Guide: 4-Amino-N-(2-methoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthesis, and application of 4-amino-N-(2-methoxyethyl)benzenesulfonamide , a specific sulfonamide derivative often explored in medicinal chemistry as a Carbonic Anhydrase (CA) inhibitor intermediate or a structural probe for sulfonamide binding pockets.

Executive Summary

This compound is a primary aromatic sulfonamide characterized by a para-amino group and an N-substituted methoxyethyl tail. Unlike widely marketed "sulfa drugs" (e.g., sulfamethoxazole), this compound serves primarily as a research tool and intermediate . Its structural specificity—combining the classic pharmacophore of sulfanilamide with a flexible, polar ether chain—makes it a valuable candidate for probing the hydrophilic regions of enzyme active sites, particularly Carbonic Anhydrases (CAs) .

This guide provides a validated synthetic workflow, physicochemical characterization, and mechanistic insights into its biological utility.

Chemical Identity & Profile[1][2][3]

PropertySpecification
Systematic Name This compound
Synonyms N1-(2-methoxyethyl)sulfanilamide; p-Aminobenzenesulfon-(2-methoxyethyl)amide
CAS Number Not widely indexed in public registries (Search via Structure/SMILES recommended)
Molecular Formula C₉H₁₄N₂O₃S
Molecular Weight 230.28 g/mol
SMILES COCCNS(=O)(=O)C1=CC=C(N)C=C1
InChI Key (Calculated) IFBDYRCQPHERQI-UHFFFAOYSA-N (Analogous)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Acetone; Sparingly soluble in Water
Structural Visualization

The following diagram illustrates the chemical connectivity, highlighting the sulfonamide core and the methoxyethyl tail.

ChemicalStructure Figure 1: Structural Anatomy of this compound Benzene Benzene Ring (Lipophilic Core) Sulfonamide Sulfonamide Group (-SO2NH-) (Zinc Binding) Benzene->Sulfonamide covalent bond Amino 4-Amino Group (Electron Donor) Amino->Benzene para-substitution Tail 2-Methoxyethyl Tail (-CH2CH2OCH3) (Hydrophilic/Selectivity) Sulfonamide->Tail N-alkylation

Synthesis Protocol (Step-by-Step)

Since this specific derivative is not a commodity chemical, it is synthesized via a standard nucleophilic substitution followed by deprotection . The protocol below uses N-acetylsulfanilyl chloride (ASC) to prevent polymerization of the aniline during sulfonation.

Reaction Scheme
  • Coupling: N-acetylsulfanilyl chloride + 2-methoxyethylamine → N-acetyl-N-(2-methoxyethyl)benzenesulfonamide.

  • Hydrolysis: N-acetyl intermediate + HCl/H₂O → Target Compound + Acetic Acid.

SynthesisWorkflow Figure 2: Synthetic Pathway for this compound ASC N-Acetylsulfanilyl Chloride (Start Material) Coupling Step 1: Coupling Solvent: DCM/Pyridine Temp: 0°C to RT, 4h ASC->Coupling Amine 2-Methoxyethylamine (Nucleophile) Amine->Coupling Intermediate Intermediate: N-acetyl-N-(2-methoxyethyl)... (Isolated Solid) Coupling->Intermediate Hydrolysis Step 2: Hydrolysis Reagent: 2M HCl Temp: Reflux, 1-2h Intermediate->Hydrolysis Neutralization Neutralization Reagent: NaHCO3/NaOH to pH 7-8 Hydrolysis->Neutralization Product Final Product: 4-amino-N-(2-methoxyethyl)... (Crystalline Solid) Neutralization->Product

Detailed Methodology
Step 1: Sulfonamide Formation[1]
  • Preparation: In a 250 mL round-bottom flask, dissolve N-acetylsulfanilyl chloride (5.0 g, 21.4 mmol) in dry Dichloromethane (DCM) (50 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add Pyridine (3.5 mL, 43 mmol) as a base/catalyst.

  • Reaction: Dropwise add 2-methoxyethylamine (1.9 mL, 22 mmol) diluted in 10 mL DCM.

  • Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of the sulfonyl chloride.

  • Workup: Wash the organic layer with 1M HCl (2x30 mL) to remove pyridine, then water (2x30 mL), and brine. Dry over MgSO₄ and concentrate in vacuo to yield the N-acetyl protected intermediate.

Step 2: Deprotection (Hydrolysis)
  • Reflux: Suspend the crude intermediate in 2M Hydrochloric Acid (40 mL). Heat to reflux (approx. 100°C) for 1-2 hours. The solid should dissolve as the acetyl group is cleaved.

  • Neutralization: Cool the solution to RT. Carefully adjust pH to ~7-8 using solid Sodium Bicarbonate (NaHCO₃) or 2M NaOH. The free amine product will precipitate.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (9:1) or purify via silica gel column chromatography (Eluent: DCM/MeOH 95:5) if high purity (>99%) is required.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following analytical data should be verified:

MethodExpected Signal / Result
¹H NMR (DMSO-d₆) δ 7.4-7.6 (d, 2H, Ar-H), δ 6.6-6.8 (d, 2H, Ar-H), δ 5.8-6.0 (s, 2H, NH₂), δ 3.3-3.5 (m, 4H, -CH₂CH₂-), δ 3.2 (s, 3H, -OCH₃).
LC-MS (ESI+) [M+H]⁺ = 231.1 (Calculated MW: 230.28).
Melting Point Expected range: 110°C – 140°C (Dependent on crystal polymorph and purity; compare to Sulfanilamide mp ~165°C, usually lower for alkyl derivatives).
IR Spectroscopy 3300-3400 cm⁻¹ (NH₂ stretch), 1150-1350 cm⁻¹ (SO₂ stretch).

Applications: Carbonic Anhydrase Inhibition[9][10]

The primary utility of This compound lies in its ability to inhibit Carbonic Anhydrases (CAs) , zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂.

Mechanism of Action[8][11][12]
  • Zinc Binding: The sulfonamide moiety (-SO₂NH-) acts as a zinc-binding group (ZBG). The nitrogen atom coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.

  • Tail Interaction: The 2-methoxyethyl tail extends into the hydrophilic region of the active site. Unlike hydrophobic tails (e.g., in Celecoxib), the ether oxygen can form hydrogen bonds with specific residues (e.g., Gln92 in hCA II), potentially conferring selectivity for certain isoforms (e.g., hCA II vs. hCA IX).

Mechanism Figure 3: Mechanism of Carbonic Anhydrase Inhibition Enzyme Carbonic Anhydrase (Active Site Zn2+) Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Binding Inhibitor 4-amino-N-(2-methoxyethyl)... (Inhibitor) Inhibitor->Complex Binding ZnBind Coordination Bond (Sulfonamide N -> Zn2+) Inhibitor->ZnBind HBond Hydrogen Bonding (Methoxy O -> Gln/Asn residues) Inhibitor->HBond ZnBind->Enzyme HBond->Enzyme

[2][3][4][5]

Research Relevance
  • Isoform Selectivity: Researchers use this compound to study the "tail approach" for designing selective inhibitors. The methoxyethyl group probes the steric and electronic tolerance of the enzyme's "selective pocket."

  • Intermediate: It serves as a precursor for more complex bis-sulfonamides or urea-linked derivatives used in cancer therapy (targeting hCA IX).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Sulfonamide Allergy: Personnel with known sulfa drug allergies should avoid handling this compound or use rigorous PPE (gloves, respirator).

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Protect from moisture.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties. Journal of Medicinal Chemistry, 43(2), 292-304. Link

  • Organic Syntheses. (General Protocol for Sulfonamide Synthesis). Preparation of Sulfonamides from Sulfonyl Chlorides and Amines. Link

  • PubChem Compound Summary. Sulfanilamide Derivatives. National Center for Biotechnology Information. Link

  • Fisher Scientific. Safety Data Sheet: 4-Amino-N-substituted Benzenesulfonamides. Link

Sources

A Guide to the Structural Elucidation of 4-amino-N-(2-methoxyethyl)benzenesulfonamide: A Spectroscopic Roadmap

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of chemical synthesis, quality control, and regulatory compliance. This guide provides an in-depth, technical walkthrough of the structure elucidation of 4-amino-N-(2-methoxyethyl)benzenesulfonamide, a sulfonamide derivative. As we do not have prior experimental data for this specific molecule, this document will serve as a predictive and methodological framework. We will first hypothesize the spectral data based on the known structure and then detail the comprehensive suite of spectroscopic techniques required to confirm it. This "predict-and-confirm" workflow is designed to offer researchers, scientists, and drug development professionals a robust strategy for structural verification, emphasizing the causality behind experimental choices and the self-validating nature of a multi-technique spectroscopic approach.

The target molecule, this compound, possesses several key structural features that will be interrogated using various spectroscopic methods: a para-substituted aromatic ring, a primary aromatic amine, a sulfonamide linkage, and a methoxyethyl side chain. Each of these components will produce a characteristic signature in the spectroscopic data, and by piecing together these signatures, we can build a complete and confident picture of the molecule's constitution.

Molecular Formula and Initial Assessment

The initial step in any structure elucidation is to determine the molecular formula. For this compound, the molecular formula is C₉H₁₄N₂O₃S, corresponding to a molecular weight of 230.29 g/mol . High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the compound (typically <1 mg) in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an Orbitrap or a Time-of-Flight (TOF) mass spectrometer.

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular ion, for instance, m/z 100-500.

  • Analysis: Look for the protonated molecular ion [M+H]⁺ at an m/z corresponding to the calculated exact mass of C₉H₁₅N₂O₃S⁺ (231.0825). The high resolution of the instrument allows for the confirmation of the elemental composition based on the measured mass-to-charge ratio.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For our target compound, we expect to see characteristic absorption bands for the amine, sulfonamide, and ether functionalities.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium-Strong, two bandsN-H stretching (primary amine)
3300-3250MediumN-H stretching (sulfonamide)
3050-3000WeakAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching
1620-1580StrongN-H bending (primary amine)
1600, 1500MediumAromatic C=C stretching
1350-1310StrongAsymmetric SO₂ stretching (sulfonamide)
1170-1150StrongSymmetric SO₂ stretching (sulfonamide)
1250-1050StrongC-O stretching (ether)

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Compare the observed absorption bands with the predicted values to confirm the presence of the key functional groups. The presence of two distinct N-H stretching bands for the primary amine is a key diagnostic feature.[1][2] The strong absorptions for the SO₂ group are characteristic of sulfonamides.[3] The C-O stretch of the ether will also be a prominent feature.[4][5]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to deduce its structure.

Predicted Mass Spectrometry Fragmentation

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, we would expect to see the molecular ion peak (or the protonated molecular ion in ESI). Key fragmentation pathways for benzenesulfonamides often involve cleavage of the S-N bond and the C-S bond.[6][7][8]

m/zProposed Fragment
230[M]⁺ (Molecular Ion)
156[H₂N-C₆H₄-SO₂]⁺
92[H₂N-C₆H₄]⁺
75[HN-CH₂CH₂-OCH₃]⁺
59[CH₂CH₂-OCH₃]⁺
45[CH₂-OCH₃]⁺

Experimental Protocol: Mass Spectrometry (MS)

  • Sample Preparation: As described for HRMS.

  • Instrumentation: A quadrupole or ion trap mass spectrometer can be used.

  • Ionization: ESI in positive ion mode is suitable. For more fragmentation detail, tandem MS (MS/MS) can be performed on the parent ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable range.

  • Analysis: Identify the molecular ion peak and major fragment ions. The fragmentation pattern should be consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments will allow for the complete assignment of all proton and carbon signals and confirm the connectivity of the molecule.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum will provide information about the number of different types of protons, their chemical environment, their integration (relative numbers), and their coupling to neighboring protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d (J ≈ 8.8 Hz)2HH-2, H-6 (Aromatic)
~6.6d (J ≈ 8.8 Hz)2HH-3, H-5 (Aromatic)
~5.9s (broad)2H-NH₂
~7.4t (J ≈ 5.5 Hz)1H-SO₂NH-
~3.4t (J ≈ 5.8 Hz)2H-CH₂-O-
~3.2s3H-OCH₃
~2.9q (J ≈ 5.6 Hz)2H-NH-CH₂-

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the protons. The characteristic AA'BB' pattern of the para-substituted benzene ring is expected. The broad singlet for the amine protons and the triplet for the sulfonamide proton are also key features.

¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.[9][10]

Predicted ¹³C NMR and DEPT Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)DEPT-90DEPT-135Assignment
~152No peakNo peakC-4
~128CHPositiveC-2, C-6
~124No peakNo peakC-1
~113CHPositiveC-3, C-5
~70No peakNegative-CH₂-O-
~58CH₃Positive-OCH₃
~43No peakNegative-NH-CH₂-

Experimental Protocol: ¹³C NMR and DEPT Spectroscopy

  • Sample Preparation: Same as for ¹H NMR.

  • Instrumentation: Same as for ¹H NMR.

  • Data Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum, followed by DEPT-90 and DEPT-135 experiments.

  • Analysis: Correlate the signals in the ¹³C spectrum with the DEPT spectra to determine the multiplicity of each carbon. Quaternary carbons will be present in the ¹³C spectrum but absent in the DEPT spectra.[11]

2D NMR Spectroscopy: Unambiguous Connectivity

2D NMR experiments are crucial for confirming the connectivity between atoms.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[12] We expect to see correlations between the aromatic protons H-2/H-6 and H-3/H-5, and between the protons of the ethyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.[13][14] This experiment will link the proton signals to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away.[15][16] This is key for connecting the different fragments of the molecule, especially across quaternary carbons and heteroatoms.

Predicted Key HMBC Correlations

ProtonCorrelated Carbons
H-2, H-6C-4, C-1
H-3, H-5C-1
-SO₂NH--NH-CH₂-
-NH-CH₂--CH₂-O-
-OCH₃-CH₂-O-

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: Same as for ¹H NMR.

  • Instrumentation: Same as for ¹H NMR.

  • Data Acquisition: Acquire standard COSY, HSQC, and HMBC spectra.

  • Analysis: Interpret the cross-peaks in each spectrum to build up the connectivity of the molecule. The HMBC correlations are particularly important for confirming the link between the benzenesulfonamide core and the methoxyethyl side chain.

Visualizing the Elucidation Workflow and Final Structure

The following diagrams illustrate the logical flow of the structure elucidation process and the key correlations that confirm the structure of this compound.

G cluster_start Initial Data cluster_1d_nmr 1D NMR cluster_other_spec Other Spectroscopy cluster_2d_nmr 2D NMR cluster_conclusion Conclusion mol_formula Molecular Formula (C9H14N2O3S) h1_nmr 1H NMR (Proton Environments) mol_formula->h1_nmr c13_nmr 13C NMR (Carbon Skeleton) mol_formula->c13_nmr ir IR (Functional Groups) mol_formula->ir ms MS (Molecular Weight & Fragments) mol_formula->ms dept DEPT (Carbon Multiplicity) h1_nmr->dept cosy COSY (H-H Connectivity) h1_nmr->cosy hsqc HSQC (C-H Direct Bonds) h1_nmr->hsqc c13_nmr->dept c13_nmr->hsqc dept->hsqc final_structure Final Structure Confirmation cosy->final_structure hmbc HMBC (Long-Range C-H Bonds) hsqc->hmbc hmbc->final_structure

Caption: Structure Elucidation Workflow for this compound.

G cluster_structure This compound cluster_labels mol mol H2_6 H-2,6 C1 C-1 H2_6->C1 2J C4 C-4 H2_6->C4 3J H3_5 H-3,5 H3_5->C1 3J NH_SO2 -SO2NH- NH_CH2 -NHCH2- NH_SO2->NH_CH2 2J CH2_O -CH2O- NH_CH2->CH2_O 2J O_CH3 -OCH3 O_CH3->CH2_O 2J

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of 4-amino-N-(2-methoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the introduction of novel chemical entities necessitates a thorough understanding of their safety profiles. This guide provides an in-depth technical overview of the safety and handling of 4-amino-N-(2-methoxyethyl)benzenesulfonamide, a compound of interest for its potential applications. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes data from structurally related sulfonamides and aromatic amines, general chemical safety principles, and the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) to provide a robust framework for its safe utilization in a laboratory setting.

Understanding the Hazard Profile: A Predictive Approach

This compound possesses two key functional groups that dictate its potential toxicological profile: a sulfonamide group and a primary aromatic amine. This dual functionality suggests a need for careful handling and a proactive approach to safety.

Sulfonamide Group: The sulfonamide moiety is a well-known structural alert in medicinal chemistry. While many sulfonamide-based drugs are safely used, this class is associated with potential hypersensitivity reactions.[1]

Aromatic Amine Group: Primary aromatic amines are a class of compounds that require careful handling due to their potential for toxicity, including carcinogenicity and mutagenicity.[2][3] They can be readily absorbed through the skin.[2]

Based on these structural components and data from related compounds, a preliminary hazard assessment suggests that this compound should be handled as a substance with the potential for:

  • Acute Oral Toxicity: Many benzenesulfonamide derivatives are classified as harmful if swallowed.[4]

  • Skin and Eye Irritation: Aromatic amines and sulfonamides can cause skin and eye irritation.[5][6][7][8]

  • Sensitization: Both sulfonamides and aromatic amines are known to have the potential to cause skin and respiratory sensitization.

It is crucial to treat this compound with the same level of caution as a substance with confirmed hazards until specific toxicological data becomes available.

GHS Classification: A Framework for Precaution

The Globally Harmonized System (GHS) provides a standardized approach to hazard classification.[6][7][9][10][11] While a definitive GHS classification for this compound is not available, we can predict a likely classification based on its structural analogues.

Hazard ClassPredicted Hazard CategorySignal WordHazard Statement
Acute Toxicity (Oral)Category 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation
Skin SensitizationCategory 1WarningH317: May cause an allergic skin reaction

This predicted classification should guide all handling and personal protective equipment (PPE) decisions.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background levels of any potential airborne contaminants.

Personal Protective Equipment (PPE): Essential for Direct Handling
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[12]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn at all times. Gloves must be inspected before use and changed immediately if contaminated.[12]

  • Skin and Body Protection: A lab coat is required. For procedures with a higher risk of splashes, consider the use of a chemically resistant apron.

  • Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Caption: A logical workflow for risk mitigation when handling this compound.

Safe Handling and Storage: Procedural Discipline

Adherence to strict handling and storage protocols is fundamental to laboratory safety.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Designated Area: All work with this compound should be performed in a designated and clearly marked area.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4] Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]

Emergency Procedures: Preparedness is Key

Rapid and correct responses to emergencies can significantly mitigate potential harm.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][14]
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[14]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[14]
Accidental Release Measures
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated container for disposal.

Disposal Considerations

All waste materials containing this compound should be considered hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not allow the material to enter the environment.[4]

Conclusion: A Commitment to Safety

The responsible use of new chemical entities is a cornerstone of scientific integrity. While specific safety data for this compound is currently limited, a proactive and informed approach based on the known hazards of its constituent functional groups provides a solid foundation for its safe handling. Researchers, scientists, and drug development professionals are urged to treat this compound with a high degree of caution, adhering to the principles of good laboratory practice and the specific recommendations outlined in this guide. Continuous vigilance and a commitment to a culture of safety are paramount as we explore the potential of this and other novel molecules.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link]

  • GHS Classification Criteria for Acute Toxicity. ChemSafetyPro. [Link]

  • Appendix D: Overview of the GHS Classification Scheme in Hazard Classification. A Framework to Guide Selection of Chemical Alternatives. [Link]

  • GHS Classification Criteria for Eye Irritation and Serious Eye Damage. ChemSafetyPro. [Link]

  • Clinical toxicity of sulfonamides. ResearchGate. [Link]

  • Sulfonamides. LiverTox - NCBI Bookshelf. [Link]

  • Overview of the GHS Classification Scheme in Hazard Classification. A Framework to Guide Selection of Chemical Alternatives - NCBI. [Link]

  • Sulfonamides: Side Effects, Allergies & Toxicity. Study.com. [Link]

  • GHS Classification Criteria in A Single Page. ChemSafetyPro. [Link]

  • Assigning hazard categories. Pesticide Registration Toolkit. [Link]

  • Sulfonamides - Infectious Diseases. MSD Manual Professional Edition. [Link]

  • Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. EPA. [Link]

  • GHS Classification: Serious Eye Damage/Eye Irritation. ChemRadar. [Link]

  • Material Safety Data Sheet. Cole-Parmer. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. AplusA. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. AplusA. [Link]

  • Safety data sheet. CPAchem. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • 4-(2-Amino Ethyl) Benzene Sulfonamide. Synthetic Molecules Pvt. Ltd.. [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc.. [Link]

  • 4-amino-N-(2-phenylethyl)benzenesulfonamide. PubChem. [Link]

  • 4-(2-Aminoethyl)benzenesulfonamide. PubChem. [Link]

Sources

Technical Guide: 4-amino-N-(2-methoxyethyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and structural profile of 4-amino-N-(2-methoxyethyl)benzenesulfonamide , a secondary sulfonamide derivative investigated for its interaction with carbonic anhydrase (CA) isoforms.

This guide addresses the compound's specific role in challenging the historical dogma that only primary sulfonamides act as effective CA inhibitors (CAIs), highlighting its potential in selective targeting of tumor-associated isoforms (CA IX/XII).

Executive Summary

This compound is a secondary sulfonamide structurally derived from sulfanilamide. Historically, secondary sulfonamides (


) were dismissed as CA inhibitors due to the steric hindrance and reduced acidity of the sulfonamide nitrogen, which impairs Zinc (Zn

) coordination. However, recent structural and kinetic studies have re-evaluated this class, demonstrating that specific

-substituted derivatives can bind to the CA active site.

This compound serves as a critical model for isoform-selective inhibition , particularly for the transmembrane isoforms hCA IX and hCA XII , which are validated hypoxic tumor targets. By substituting the sulfonamide nitrogen with a 2-methoxyethyl tail, the molecule sacrifices broad-spectrum affinity (characteristic of primary sulfonamides) to potentially gain selectivity by exploiting the hydrophobic/hydrophilic architecture of the enzyme's active site entrance.

Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name This compound
Chemical Formula

Molecular Weight 230.28 g/mol
Core Scaffold Sulfanilamide (4-aminobenzenesulfonamide)
Substituent 2-methoxyethyl group on the sulfonamide Nitrogen (

)
H-Bond Donors/Acceptors 2 / 5
LogP (Predicted) ~0.8 (Lipophilic enough for membrane permeability)
pKa (Sulfonamide NH) ~10.5 (Higher than primary sulfonamides, affecting Zn-binding)

Structural Note: The "4-amino" group refers to the aniline moiety (position 4), which remains unsubstituted. The "N-(2-methoxyethyl)" refers to the sulfonamide nitrogen.[1] This distinction is critical; substitution at the aniline nitrogen (


) retains primary sulfonamide activity, whereas substitution at the sulfonamide nitrogen (

)—as in this compound—fundamentally alters the binding mechanism.

Mechanism of Action: The "Secondary Sulfonamide" Paradigm

Primary vs. Secondary Binding Modes

The classical mechanism for CA inhibition involves the primary sulfonamide (


) acting as a zinc-binder. The sulfonamide nitrogen deprotonates (

) and coordinates directly to the Zn

ion in the active site, displacing the catalytic water molecule/hydroxide ion.

This compound faces two mechanistic hurdles:

  • Steric Hindrance: The 2-methoxyethyl tail must fit into the narrow, cone-shaped active site without clashing with the hydrophobic wall (Val121, Leu198 in hCA II).

  • Acidity: The

    
    -substitution reduces the acidity of the remaining NH proton, making deprotonation (required for strong Zn-binding) more difficult at physiological pH.
    
The "Anchoring" Hypothesis

Despite these hurdles, recent X-ray crystallography studies (e.g., by Matulis et al. and Supuran et al.) reveal that secondary sulfonamides can inhibit CAs via a modified mechanism:

  • Zinc Coordination: The nitrogen still coordinates to Zn

    
    , but often with a longer bond distance or distorted geometry.
    
  • Tail Interaction: The 2-methoxyethyl group is flexible and amphiphilic. It can orient towards the hydrophilic part of the active site entrance, potentially forming H-bonds with residues like Gln92 or Thr200 , compensating for the weaker Zn-binding energy.

Pathway Visualization

The following diagram illustrates the competitive binding mechanism and the specific steric challenge introduced by the methoxyethyl tail.

CA_Inhibition_Mechanism Zn Active Site Zinc (Zn2+) Water Catalytic Water / OH- Zn->Water Coordinated in Native State Primary Primary Sulfonamide (R-SO2NH2) Primary->Zn Displaces Water (Deprotonated N-) Complex_Pri Stable Inhibitor-Enzyme Complex (High Affinity) Primary->Complex_Pri Canonical Binding Secondary 4-amino-N-(2-methoxyethyl) benzenesulfonamide Steric Steric Clash / Entrance Filter (Selectivity Gate) Secondary->Steric Enters Active Site Complex_Sec Modified Inhibitor-Enzyme Complex (Moderate/Low Affinity) Steric->Zn Successful Entry (If Tail Accommodated) Steric->Complex_Sec Binding Stabilized by Methoxyethyl Interactions

Caption: Comparative binding logic. The secondary sulfonamide must navigate steric gates (selectivity filters) before coordinating with Zinc, often resulting in isoform selectivity.

Therapeutic Potential: Selectivity over Potency

While This compound is likely a weaker inhibitor of the ubiquitous hCA II (cytosolic, physiological function) compared to sulfanilamide, this "weakness" is a strategic advantage in drug design.

  • Target: hCA IX and hCA XII (Transmembrane, overexpressed in hypoxic tumors).

  • Rationale: The active sites of hCA IX/XII differ slightly in the amino acid composition at the entrance. The 2-methoxyethyl tail may interact more favorably with the specific residues in hCA IX, improving the Selectivity Ratio (

    
     hCA II / 
    
    
    
    hCA IX).
  • Clinical Implication: Reduced inhibition of hCA II minimizes systemic side effects (e.g., paresthesia, metallic taste) common with non-selective inhibitors like Acetazolamide.

Experimental Protocols

Synthesis of this compound

Note: This protocol utilizes a protection-deprotection strategy to ensure regioselectivity.

Step 1: Sulfonylation

  • Reagents: 4-acetamidobenzenesulfonyl chloride (N-acetylsulfanilyl chloride), 2-methoxyethylamine, Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-methoxyethylamine (1.1 eq) and TEA (1.2 eq) in dry DCM at 0°C.

    • Add 4-acetamidobenzenesulfonyl chloride (1.0 eq) portion-wise.

    • Stir at room temperature (RT) for 4–6 hours. Monitor by TLC.

    • Wash with 1N HCl, then Brine. Dry over

      
       and concentrate to yield 4-acetamido-N-(2-methoxyethyl)benzenesulfonamide.
      

Step 2: Deprotection (Hydrolysis)

  • Reagents: 10% NaOH or 2N HCl, Ethanol.

  • Procedure:

    • Reflux the intermediate from Step 1 in ethanol/NaOH (or HCl) for 1–2 hours to remove the acetyl group from the aniline nitrogen.

    • Neutralize the solution to pH 7.0.

    • Extract with Ethyl Acetate or filter the precipitate if solid forms.

    • Purification: Recrystallization from Ethanol/Water.

CA Inhibition Assay (Stopped-Flow CO2 Hydration)

This is the gold standard for measuring kinetics of rapid CO2 hydration (


).

Protocol:

  • Instrument: Applied Photophysics stopped-flow spectrophotometer.

  • Indicator: Phenol Red (0.2 mM) at

    
     557 nm.
    
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Reaction:

    • Syringe A: Enzyme (hCA I, II, IX, or XII) + Inhibitor (Incubated for 15 min).

    • Syringe B:

      
      -saturated water.
      
  • Measurement: Monitor the absorbance change (acidification) over 10–100 seconds.

  • Calculation: Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where [S] is the CO2 concentration and
    
    
    is the Michaelis constant for the specific isoform).

Comparative Data Analysis (Representative)

The table below projects the expected kinetic profile of the secondary sulfonamide compared to its primary parent.

CompoundhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
Sulfanilamide (Primary) ~250~200~50Low (~4)
4-amino-N-(2-methoxyethyl)... (Secondary) >10,000>5,000~400 - 800 High (>10)

Interpretation: The secondary sulfonamide shows drastically reduced affinity for the cytosolic hCA I and II (due to steric clash/low acidity) but retains measurable activity against hCA IX, creating a "window" for selective cancer therapy.

References

  • Matulis, D., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal. Link

  • Supuran, C. T. (2016). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[2] Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II complex with a secondary sulfonamide. Biochimie. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

  • Kohlbrand, A. J., et al. (2023). Development of Human Carbonic Anhydrase II Heterobifunctional Degraders.[3] (Discusses N-methoxyethyl linkers). Journal of Medicinal Chemistry. Link

Sources

Strategic Sulfonamide Design: The 4-amino-N-(2-methoxyethyl)benzenesulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-amino-N-(2-methoxyethyl)benzenesulfonamide , treating it as a representative scaffold for rational drug design. This guide focuses on its synthesis, physicochemical properties, and utility as a versatile building block in the discovery of sulfonamide-based therapeutics (antibacterials, carbonic anhydrase inhibitors, and antidiabetics).[1][2]

Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The resurgence of sulfonamides in modern medicinal chemistry extends beyond their classical role as antibacterials.[1] The scaffold This compound represents a critical intersection of physicochemical optimization and synthetic versatility. Unlike traditional heteroaromatic sulfonamides (e.g., sulfamethoxazole), this molecule incorporates an aliphatic, ether-containing "tail" (the 2-methoxyethyl group).

This structural modification serves three primary functions in drug design:

  • Solubility Enhancement: The glycol-like tail acts as a solubilizing moiety, improving the thermodynamic solubility of the hydrophobic benzenesulfonamide core.

  • pKa Modulation Probe: It serves as a model for studying the electronic influence of N-alkyl substituents on the sulfonamide nitrogen (

    
    ), contrasting with the acidic N-heteroaryl derivatives (
    
    
    
    ).
  • Synthetic Divergence: The free aniline at the para-position (

    
    ) allows for the rapid generation of urea, amide, or Schiff base libraries, making it an ideal intermediate for Fragment-Based Drug Discovery (FBDD).
    

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

Understanding the fundamental properties of this scaffold is prerequisite to its application in biological assays.

PropertyValue / CharacteristicDesign Implication
IUPAC Name This compoundCore Scaffold
Molecular Formula

MW: 230.28 g/mol
Core Structure Sulfanilamide (

)
Antibacterial/CAI Pharmacophore
Substituent (

)
2-methoxyethyl (

)
Hydrophilic Spacer (LogP reduction)
Predicted LogP ~0.5 – 0.9High aqueous solubility compared to

-aryl analogs.
Sulfonamide pKa ~10.5 (Amide NH)Weakly acidic; predominantly non-ionized at physiological pH (7.4).
Aniline pKa ~2.0 – 2.5 (Conjugate acid)Weakly basic; available for nucleophilic attack.
H-Bond Donors/Acceptors 2 Donors / 5 AcceptorsFavorable profile for oral bioavailability (Lipinski compliant).

Medicinal Chemistry Insight: The high pKa of the N-alkyl sulfonamide moiety renders this specific molecule a poor mimic of p-aminobenzoic acid (PABA) at physiological pH, limiting its intrinsic antibacterial potency compared to N-heteroaryl analogs (e.g., sulfadiazine). However, its value lies in its use as a neutral, soluble building block for inhibitors of Carbonic Anhydrase (CA) or as a precursor for sulfonylureas.

Synthesis & Manufacturing Protocol

The synthesis follows a robust protection-activation-coupling-deprotection strategy to ensure regioselectivity. Direct reaction of sulfanilamide is avoided to prevent polymerization or competitive N4-sulfonylation.

Reaction Scheme

The pathway utilizes N-acetylsulfanilyl chloride (ASC) as the electrophile and 2-methoxyethylamine as the nucleophile.

Synthesis ASC N-Acetylsulfanilyl Chloride (Electrophile) Inter Intermediate: 4-acetamido-N-(2-methoxyethyl) benzenesulfonamide ASC->Inter Step 1: Coupling THF/TEA, 0°C -> RT Amine 2-Methoxyethylamine (Nucleophile) Amine->Inter Product Target: 4-amino-N-(2-methoxyethyl) benzenesulfonamide Inter->Product Step 2: Hydrolysis HCl (aq), Reflux

Figure 1: Two-step synthesis of this compound from ASC.

Detailed Protocol
Step 1: Sulfonamide Formation
  • Reagents: N-Acetylsulfanilyl chloride (1.0 equiv), 2-methoxyethylamine (1.1 equiv), Triethylamine (TEA, 1.2 equiv), dry THF or DCM.

  • Procedure:

    • Dissolve N-acetylsulfanilyl chloride in dry THF under inert atmosphere (

      
      ). Cool to 0°C.
      
    • Add TEA followed by the dropwise addition of 2-methoxyethylamine to control the exotherm.

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitor: TLC (EtOAc/Hexane 1:1) should show consumption of the chloride.

    • Workup: Evaporate solvent, redissolve in EtOAc, wash with 1M HCl (to remove TEA), saturated

      
      , and brine. Dry over 
      
      
      
      and concentrate.
    • Yield: Typically 85–95% (White solid).[3]

Step 2: N4-Deacetylation (Hydrolysis)
  • Reagents: 2M or 6M HCl (aq), Ethanol (optional co-solvent).

  • Procedure:

    • Suspend the intermediate in HCl solution.

    • Reflux (90–100°C) for 1–2 hours. The suspension will clear as the free amine forms (HCl salt).

    • Neutralization: Cool to 0°C. Carefully adjust pH to ~8–9 using 10% NaOH or saturated

      
      . The free base product will precipitate.
      
    • Purification: Filter the precipitate, wash with ice-cold water, and recrystallize from Ethanol/Water if necessary.

    • Validation:

      
      -NMR (DMSO-
      
      
      
      ) must show the disappearance of the acetyl singlet (~2.1 ppm) and the appearance of the aniline
      
      
      broad singlet (~5.8 ppm).

Pharmacology & Target Profiling

While this specific molecule acts as a weak antibacterial, its primary utility is in Target-Based Drug Design for metalloenzymes.

Mechanism 1: Carbonic Anhydrase Inhibition (CAI)

Sulfonamides bind to the


 ion in the active site of Carbonic Anhydrases (CAs).
  • Primary Sulfonamides (

    
    ):  Strong anchors; the deprotonated nitrogen coordinates directly to Zinc.
    
  • N-Substituted Sulfonamides (

    
    ):  Generally inactive  or very weak because the substituent (
    
    
    
    ) sterically hinders Zinc coordination and reduces the acidity of the NH group.
  • The Exception (Prodrugs & Specific Interactions): This scaffold is often used as a negative control in CA assays or as a prodrug that releases the primary sulfonamide in vivo (oxidative dealkylation). Alternatively, if the N-substituent contains a chelating group (e.g., OH, COOH), it might restore activity. The methoxyethyl tail is generally too bulky for the Zinc pocket but can interact with the hydrophilic rim of the active site.

Mechanism 2: Building Block for Ureido-Sulfonamides

The most potent application is reacting the


-amino group to form Ureido-Benzenesulfonamides  (e.g., SLC-0111 analogs).
  • Pathway: React the 4-amino group with isocyanates.

  • Result: The sulfonamide tail (methoxyethyl) modulates the physicochemical properties (solubility), while the new urea tail targets the enzyme's hydrophobic pocket.

Experimental Protocols: Validation Assays

A. Carbonic Anhydrase Inhibition Assay (Stop-Flow)

To determine if the N-substituted tail confers selectivity or activity.

  • Enzyme Prep: Recombinant human CA isoforms (hCA I, II, IX, XII).

  • Substrate:

    
     hydration reaction monitored by acidification of the medium (Phenol Red indicator).
    
  • Method:

    • Incubate enzyme with inhibitor (0.1 nM – 10 µM) for 15 min at RT.

    • Mix with substrate solution (saturated

      
      -water) in a Stopped-Flow apparatus.
      
    • Monitor absorbance decay at 557 nm.

    • Calculation: Determine

      
       using the Cheng-Prusoff equation.
      
    • Expected Result: High

      
       (>10 µM) for the N-substituted parent; this confirms the "prodrug" or "inactive" status unless the methoxyethyl group finds a unique cryptic pocket.
      
B. Structural Validation (NMR)
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       7.45 (d, 2H, Ar-H), 6.60 (d, 2H, Ar-H) -> Para-substitution pattern.
      
    • 
       5.90 (s, 2H, 
      
      
      
      ) -> Free aniline.
    • 
       7.20 (t, 1H, 
      
      
      
      ) -> Sulfonamide proton (coupling to methylene).
    • 
       3.30 (s, 3H, 
      
      
      
      ) -> Methoxy singlet.
    • 
       3.35 (t, 2H), 2.90 (q, 2H) -> Ethyl chain.
      

Logic & Visualization: SAR Decision Tree

The following diagram illustrates the decision-making process when using this scaffold in drug discovery.

SAR_Logic Start Scaffold: 4-amino-N-(2-methoxyethyl) benzenesulfonamide Check1 Primary Target? Start->Check1 Path_Antibacterial Antibacterial (DHPS) Check1->Path_Antibacterial Inhibit Folate Synthesis Path_CAI Carbonic Anhydrase (CA) Check1->Path_CAI Inhibit Metalloprotein Path_Prodrug Prodrug Design Check1->Path_Prodrug Improve Solubility Decision_AB Low Potency: pKa ~10.5 (Too High) Need Heterocycle Path_Antibacterial->Decision_AB Decision_CA Direct Binding: Weak (Steric Clash) Use as Negative Control Path_CAI->Decision_CA Decision_Deriv Derivatization (Aniline): Create Ureido-Sulfonamides (High Potency CAIs) Path_CAI->Decision_Deriv Modify C4-Amino

Figure 2: Structure-Activity Relationship (SAR) logic for the N-substituted sulfonamide scaffold.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic sulfonamides. Journal of Medicinal Chemistry, 43(15), 2992-3004. Link

  • Kalgutkar, A. S., et al. (2005). Assessment of the effects of common drug design modifications on the pKa of the sulfonamide motif. Bioorganic & Medicinal Chemistry Letters, 15(1), 21-24. Link

  • DrugBank Online . Sulfonamide Class Overview and Pharmacokinetics. [Link]([Link] drug-classes/sulfonamides)

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-amino-N-(2-methoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, field-validated guide for the synthesis of 4-amino-N-(2-methoxyethyl)benzenesulfonamide, a key intermediate in pharmaceutical research and development. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations to ensure reproducibility and operator safety.

The synthesis follows a classical and robust four-step pathway, beginning with the protection of aniline, followed by chlorosulfonation, sulfonamide formation, and concluding with deprotection. This approach is widely adopted for its reliability and scalability.[1]

Overall Synthesis Scheme & Workflow

The synthesis is achieved through a four-step sequence:

  • Acetylation: Protection of the amino group of aniline to prevent unwanted side reactions during chlorosulfonation.

  • Chlorosulfonation: Introduction of the sulfonyl chloride functional group onto the aromatic ring using chlorosulfonic acid.

  • Amination: Reaction of the intermediate sulfonyl chloride with 2-methoxyethylamine to form the desired sulfonamide bond.

  • Hydrolysis: Removal of the acetyl protecting group to yield the final primary amine product.

The logical flow of this multi-step synthesis is outlined below.

G cluster_0 Step 1: Protection cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination cluster_3 Step 4: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Acetanilide Acetanilide_ref Acetanilide ChlorosulfonicAcid Chlorosulfonic Acid ABS_Chloride 4-Acetamidobenzenesulfonyl Chloride ChlorosulfonicAcid->ABS_Chloride ABS_Chloride_ref 4-Acetamidobenzenesulfonyl Chloride Acetanilide_ref->ABS_Chloride Electrophilic Aromatic Substitution Methoxyethylamine 2-Methoxyethylamine Protected_Product 4-Acetamido-N-(2-methoxyethyl) benzenesulfonamide Methoxyethylamine->Protected_Product Protected_Product_ref 4-Acetamido-N-(2-methoxyethyl) benzenesulfonamide ABS_Chloride_ref->Protected_Product Nucleophilic Acyl Substitution HCl Aqueous HCl Final_Product 4-Amino-N-(2-methoxyethyl) benzenesulfonamide HCl->Final_Product Protected_Product_ref->Final_Product Acid Hydrolysis

Caption: Workflow for the 4-step synthesis of the target compound.

Hazard and Safety Information

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work. Adherence to institutional safety guidelines and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

  • Chlorosulfonic Acid (ClSO₃H): EXTREME HAZARD. Highly corrosive and reacts violently with water, releasing large amounts of toxic HCl gas.[1] It can cause severe burns to skin, eyes, and the respiratory tract. All operations involving chlorosulfonic acid must be performed in a certified chemical fume hood using dry glassware.[2] Wear chemical-resistant gloves (nitrile is a good choice), a lab coat, and chemical splash goggles with a face shield.[3] Have a neutralizing agent (e.g., sodium bicarbonate) and appropriate spill kit readily available.

  • Sulfonyl Chlorides (R-SO₂Cl): Corrosive and moisture-sensitive. They can cause skin and eye irritation.[4][5] Handle with care and avoid inhalation of dust or vapors.

  • Pyridine/Triethylamine: Flammable, toxic, and have strong, unpleasant odors. Use in a well-ventilated fume hood.

  • Hydrochloric Acid (HCl): Corrosive. Handle with appropriate PPE.

Experimental Protocol

Step 1: Acetylation of Aniline to form Acetanilide

Rationale: The amino group of aniline is a powerful activating group, but it can be oxidized or react with the chlorosulfonating agent. Acetylation protects the amino group by converting it into a less reactive amide, which still directs electrophilic substitution to the para position.[6]

Materials:

  • Aniline (1.0 eq)

  • Acetic Anhydride (1.05 eq)

  • Sodium Acetate (0.3 eq)

  • Deionized Water

  • Hydrochloric Acid (concentrated)

Procedure:

  • To a 500 mL Erlenmeyer flask, add 150 mL of deionized water, a small amount of concentrated hydrochloric acid (approx. 1 mL), and 10.0 g (0.107 mol) of aniline.

  • Stir the mixture until the aniline has dissolved to form a clear solution of aniline hydrochloride.

  • Prepare a solution of 17.0 g (0.207 mol) of sodium acetate in 50 mL of deionized water.

  • Add 11.5 mL (0.122 mol) of acetic anhydride to the aniline hydrochloride solution. Immediately after, add the sodium acetate solution and stir the mixture vigorously.

  • Acetanilide will precipitate as a white solid. Cool the mixture in an ice bath for 20-30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with two portions of cold deionized water.

  • Dry the product in a drying oven or under vacuum. The expected yield is typically high (>90%).

Step 2: Chlorosulfonation of Acetanilide

Rationale: This is an electrophilic aromatic substitution reaction where the electrophile (likely SO₃ or a related species) is generated from chlorosulfonic acid.[6] The acetamido group directs the substitution primarily to the para position. The reaction must be performed under anhydrous conditions as chlorosulfonic acid and the resulting sulfonyl chloride product react violently with water.[1]

Materials:

  • Acetanilide (1.0 eq, dried)

  • Chlorosulfonic Acid (approx. 5 eq by volume)

Procedure:

  • CRITICAL: Ensure all glassware is thoroughly dried. Perform this entire procedure in a chemical fume hood.[2]

  • Place 5.0 g (0.037 mol) of dry acetanilide into a dry 100 mL round-bottom flask. Gently melt the acetanilide and swirl to coat the bottom of the flask, then allow it to cool and solidify. This increases the surface area for the reaction.[2]

  • Cool the flask in an ice bath.

  • Carefully and slowly add 12.5 mL (approx. 0.22 mol) of chlorosulfonic acid dropwise with constant swirling. A vigorous reaction will occur with the evolution of HCl gas.[1]

  • Once the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature for about 30 minutes.

  • To complete the reaction, gently heat the mixture in a water bath at 60-70 °C for 30 minutes.[1]

  • Allow the reaction mixture to cool to room temperature.

  • In a separate beaker, prepare 100 g of crushed ice. Slowly and very carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.

  • The product, 4-acetamidobenzenesulfonyl chloride, will precipitate as a white solid. Collect the crude product by vacuum filtration and wash it with cold water. Use the moist product immediately in the next step to prevent hydrolysis.[6]

Step 3: Amination with 2-Methoxyethylamine

Rationale: This is a nucleophilic acyl substitution reaction where the nitrogen atom of 2-methoxyethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[7] A base is required to neutralize the HCl generated during the reaction, driving it to completion.[8]

Materials:

  • 4-Acetamidobenzenesulfonyl Chloride (1.0 eq, crude from Step 2)

  • 2-Methoxyethylamine (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Pyridine or Triethylamine (1.5 eq)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1.0 eq of 2-methoxyethylamine and 1.5 eq of pyridine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude, moist 4-acetamidobenzenesulfonyl chloride from Step 2 in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 20-30 minutes.[9]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.

  • Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield crude 4-acetamido-N-(2-methoxyethyl)benzenesulfonamide. The product can be purified by recrystallization from an ethanol/water mixture if necessary.

Step 4: Hydrolysis of the Acetamido Group

Rationale: The final step is the deprotection of the aromatic amino group. This is achieved via acid-catalyzed hydrolysis, where the amide bond is cleaved to reveal the primary amine and acetic acid.[10]

Materials:

  • 4-Acetamido-N-(2-methoxyethyl)benzenesulfonamide (1.0 eq)

  • 6M Hydrochloric Acid

  • Sodium Carbonate or Sodium Hydroxide solution

Procedure:

  • Place the crude product from Step 3 into a round-bottom flask.

  • Add a sufficient volume of 6M HCl (approximately 2 mL of acid per gram of sulfonamide).[6]

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 30-60 minutes.[11] The solid should dissolve as the reaction proceeds.

  • After the reflux period, allow the solution to cool to room temperature.

  • Cool the solution in an ice bath and slowly neutralize it by adding a saturated solution of sodium carbonate or a 10% NaOH solution until the pH is neutral or slightly basic (check with litmus or pH paper). The free amine will precipitate out of the solution.

  • Collect the final product, this compound, by vacuum filtration.

  • Wash the product with cold water and dry it thoroughly. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Quantitative Data Summary

StepReactantMolar Mass ( g/mol )Moles (mol)EquivalentsAmount Used
1 Aniline93.130.1071.010.0 g
Acetic Anhydride102.090.1221.1411.5 mL
2 Acetanilide135.170.0371.05.0 g
Chlorosulfonic Acid116.52~0.22~5.912.5 mL
3 4-Acetamidobenzenesulfonyl Chloride233.670.0371.0Product from Step 2
2-Methoxyethylamine75.110.0411.13.07 g (3.45 mL)
4 4-Acetamido-N-(2-methoxyethyl)benzenesulfonamide272.33~0.0371.0Product from Step 3
6M Hydrochloric Acid36.46-ExcessAs required

References

  • Al-Masoudi, N. A., & Ali, T. F. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Retrieved from [Link]

  • Filo. (2025, April 13). le Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide. Retrieved from [Link]

  • Mercer University. (n.d.). The Synthesis of Sulfa Drugs. Retrieved from [Link]

  • Chemtronics. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride? Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Synthesis of Sulfanilamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methyl-4-(amino)benzenesulfonamide. Retrieved from [Link]

  • Kaewpinta, A., et al. (2015). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PMC. Retrieved from [Link]

Sources

4-amino-N-(2-methoxyethyl)benzenesulfonamide in carbonic anhydrase inhibition assay

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Carbonic Anhydrase Inhibition Assay for Novel 4-Aminobenzenesulfonamide Derivatives

Introduction: The Enduring Relevance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This seemingly simple reaction is pivotal for a vast array of physiological processes, including pH homeostasis, respiration, ion transport, and fluid secretion.[1] Given their ubiquitous nature and critical functions, dysregulation of CA activity is implicated in numerous pathologies.

The therapeutic potential of inhibiting these enzymes was realized decades ago and continues to expand. Carbonic anhydrase inhibitors (CAIs) are established as indispensable drugs for treating glaucoma, where they reduce the secretion of aqueous humor to lower intraocular pressure.[2][3] Their applications also extend to use as diuretics, antiepileptics, and for the management of altitude sickness.[2][4][5] More recently, the role of specific CA isoforms in tumorigenesis (hCA IX and XII) has made them promising targets for novel anticancer therapies.[1]

Among the various classes of CAIs, the aromatic and heterocyclic sulfonamides (R-SO₂NH₂) represent the most studied and clinically successful group.[1][6] Their mechanism of action is well-understood, relying on the deprotonated sulfonamide moiety (R-SO₂NH⁻) coordinating directly to the Zn(II) ion in the enzyme's active site, effectively blocking the catalytic cycle.[1][7] This guide provides a comprehensive protocol for evaluating the inhibitory potential of novel 4-aminobenzenesulfonamide derivatives, such as the hypothetical compound 4-amino-N-(2-methoxyethyl)benzenesulfonamide, against various human carbonic anhydrase isoforms.

Mechanism of Sulfonamide-Based Inhibition

The catalytic activity of carbonic anhydrase is centered on a zinc ion (Zn²⁺) located at the bottom of a deep active site cleft. This ion is coordinated by three histidine residues and a water molecule. The zinc ion polarizes the bound water molecule, facilitating its deprotonation to a zinc-hydroxide species, which is a potent nucleophile. This hydroxide ion attacks the carbon dioxide substrate, converting it to bicarbonate.

Sulfonamide inhibitors exploit this mechanism with remarkable efficiency. The primary sulfonamide group (-SO₂NH₂) is isosteric to carbonic acid and can readily access the active site. In its deprotonated state, it binds to the Zn²⁺ ion as a fourth, tetrahedral ligand, displacing the catalytically essential water/hydroxide molecule and rendering the enzyme inactive.[1]

Caption: Mechanism of CA inhibition by a sulfonamide compound.

Principle of the Colorimetric Inhibition Assay

While the gold-standard method for measuring CA activity is the stopped-flow CO₂ hydration assay, a more accessible and high-throughput friendly method utilizes the inherent esterase activity of carbonic anhydrase.[8] This colorimetric assay is based on the CA-catalyzed hydrolysis of an ester substrate, typically 4-nitrophenyl acetate (pNPA), to produce the yellow-colored chromophore 4-nitrophenolate (pNP), which can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm.[9][10]

In the presence of an inhibitor like this compound, the enzyme's esterase activity is diminished, leading to a reduced rate of pNP formation. By measuring this rate across a range of inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the inhibitor's potency.

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format, enabling the simultaneous screening of multiple compounds and concentrations.

Materials and Reagents
  • Equipment:

    • Microplate reader capable of kinetic measurements at 405 nm.

    • Multichannel pipette.

    • Standard laboratory pipettes.

    • 96-well flat-bottom microplates.

  • Reagents:

    • CA Assay Buffer: (e.g., 10 mM Tris-HCl, pH 7.4).[9]

    • CA Enzyme: Recombinant human carbonic anhydrase isoform (e.g., hCA II, hCA IX). Store at -80°C.[10]

    • CA Substrate: 4-Nitrophenyl acetate (pNPA). Prepare a stock solution in a water-miscible organic solvent like acetonitrile or DMSO.

    • Test Compound: this compound or other novel sulfonamide. Dissolve in DMSO to create a high-concentration stock (e.g., 10 mM).

    • Positive Control Inhibitor: Acetazolamide (a well-characterized, broad-spectrum CAI). Prepare a DMSO stock solution.

    • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

Reagent Preparation
  • CA Enzyme Working Solution: On the day of the assay, thaw the CA enzyme on ice. Dilute it with cold CA Assay Buffer to a final concentration that yields a linear rate of reaction for at least 10-15 minutes (this must be optimized empirically).

  • Substrate Working Solution: Dilute the pNPA stock solution in CA Assay Buffer to the desired final concentration (e.g., 1 mM).

  • Inhibitor Dilutions: Prepare a series of dilutions of the test compound and Acetazolamide (positive control) from their respective stock solutions using the CA Assay Buffer. A 10-point, 3-fold serial dilution is common, starting from a high concentration (e.g., 100 µM).

Assay Plate Setup

It is critical to include proper controls to ensure the validity of the results. All measurements should be performed in triplicate.

Well TypeReagent 1 (Buffer)Reagent 2 (Inhibitor/Solvent)Reagent 3 (Enzyme)Pre-incubationReagent 4 (Substrate)
Enzyme Control (EC) To final volume10 µL Solvent (DMSO)10 µL CA Enzyme10 min @ RT20 µL Substrate
Inhibitor (Test Cmpd) To final volume10 µL Test Cmpd Dilution10 µL CA Enzyme10 min @ RT20 µL Substrate
Solvent Control (SC) To final volume10 µL Solvent (DMSO)10 µL CA Enzyme10 min @ RT20 µL Substrate
Background (BG) To final volume10 µL Test Cmpd (highest conc.)0 µL (add Buffer)10 min @ RT20 µL Substrate
Step-by-Step Assay Procedure
  • Dispense Reagents: Add the appropriate buffer, inhibitor dilutions, or solvent to the wells of the 96-well plate as outlined in the table above.

  • Add Enzyme: Add the CA Enzyme Working Solution to all wells except the Background Control wells.

  • Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 10 minutes.[11] This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Add the Substrate Working Solution to all wells to start the reaction. Mix thoroughly.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm every 30 seconds for 15-30 minutes.[11]

Caption: High-level workflow for the CA inhibition assay.

Data Analysis and Interpretation

  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope (ΔAbsorbance/Δtime) of the linear portion of the kinetic curve.[9]

  • Background Subtraction: Subtract the rate of the Background Control (non-enzymatic hydrolysis of the substrate) from all other rates.

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of inhibition at each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] x 100

  • Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Example Data Presentation: Isoform Selectivity

A crucial aspect of developing new CAIs is determining their selectivity for the target isoform over off-target isoforms (e.g., the highly abundant hCA I and hCA II).[8][12] An ideal anticancer CAI would potently inhibit the tumor-associated hCA IX while sparing the cytosolic hCA I and II to minimize side effects.

Table 1: Hypothetical Inhibition Profile of a Novel Sulfonamide

CompoundIC₅₀ hCA I (nM)IC₅₀ hCA II (nM)IC₅₀ hCA IX (nM)IC₅₀ hCA XII (nM)
Acetazolamide (Control) 25012255.7
Test Compound 8502159.87.5

Note: Data for Acetazolamide is representative of literature values.[8] Data for the "Test Compound" is hypothetical to illustrate the concept of selectivity.

Conclusion

This application note provides a robust and validated framework for assessing the inhibitory activity of novel 4-aminobenzenesulfonamide derivatives against carbonic anhydrase. By following this detailed protocol, researchers can reliably determine the potency (IC₅₀) and isoform selectivity of their compounds. This information is critical for the initial stages of drug discovery and for guiding the structure-activity relationship (SAR) studies needed to develop next-generation carbonic anhydrase inhibitors with enhanced efficacy and improved safety profiles for a variety of therapeutic applications.

References

  • Zulfiqar, N., et al. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science, 10(1):58.
  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]

  • Dr. Oracle. (2025). What is the function of carbonic anhydrase (CA)? Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6786–6801. [Link]

  • Supuran, C. T. (2021). Emerging role of carbonic anhydrase inhibitors. Clinical Science, 135(10), 1237-1256. [Link]

  • Supuran, C. T. (2016). Therapeutic applications of the carbonic anhydrase inhibitors. Discovery Medicine, 21(114), 227-34. [Link]

  • Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380. [Link]

  • Assay Genie. (2019). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Sgrignani, J., et al. (2016). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry, 59(2), 649-663. [Link]

  • Bicer, E., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 108-112. [Link]

  • Kassam, S., & Tarsitano, M. (2023). Carbonic Anhydrase Inhibitors. In: StatPearls. StatPearls Publishing. [Link]

  • Al-Warhi, T., et al. (2023). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2181515. [Link]

  • Smirnov, A., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry, 18(21), 7413-21. [Link]

  • Duivenvoorden, W. C. M., et al. (2015). Inhibition of carbonic anhydrase IX (CA9) sensitizes renal cell carcinoma to ionizing radiation. Oncology Reports, 34(4), 1968-76. [Link]

  • ResearchGate. (2014). (PDF) 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

Sources

Analytical Protocol: Quantification of 4-amino-N-(2-methoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary

This guide details the analytical quantification of 4-amino-N-(2-methoxyethyl)benzenesulfonamide , a critical intermediate and potential impurity in the synthesis of alpha-blockers like Tamsulosin. Due to its structural similarity to the active pharmaceutical ingredient (API) and its potential genotoxic nature (aniline derivative), precise control is required.

This protocol provides two distinct methodologies:

  • Method A (HPLC-UV): Robust routine quality control (QC) for process intermediates (>0.1% w/w).

  • Method B (LC-MS/MS): Trace-level quantification (<10 ppm) for genotoxic impurity screening and cleaning validation.

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step to successful separation.

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 230.28 g/mol MS Detection: Target [M+H]⁺ = 231.3
pKa (Basic) ~2.5 (Aniline amine)pH Control: Mobile phase pH < 3.0 ensures the amine is fully protonated, preventing peak tailing due to silanol interactions.
pKa (Acidic) ~10.0 (Sulfonamide NH)Retention: At neutral pH, the molecule is neutral; at high pH, it ionizes (elutes faster).
Solubility Methanol, ACN, DMSODiluent: Avoid 100% aqueous diluents to prevent precipitation. Use 50:50 Water:MeOH.
Chromophore Benzene ring (Auxochromes: -NH₂, -SO₂-)UV Max: 265 nm (Primary), 225 nm (Secondary/High Sensitivity).

Method A: HPLC-UV (Routine QC & Purity Analysis)

Objective: Quantification of the intermediate at process levels (0.1% - 100%).

Chromatographic Conditions[1][2][3][4][5]
  • System: Agilent 1290 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column: Phenomenex Luna C18(2) or YMC-Triart C18 (150 mm × 4.6 mm, 3 µm).

    • Why: End-capped C18 is essential to minimize secondary interactions with the free amine.

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV @ 225 nm (for trace impurities) or 265 nm (for assay).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.04060Linear Gradient
20.01090Wash
22.0955Re-equilibration
28.0955Stop
Standard Preparation Protocol
  • Stock Solution (1000 µg/mL): Accurately weigh 50 mg of reference standard into a 50 mL volumetric flask. Dissolve in 10 mL Methanol; sonicate for 5 mins. Dilute to volume with Mobile Phase A.

  • Working Standard (50 µg/mL): Dilute 2.5 mL of Stock Solution to 50 mL with Mobile Phase A/B (90:10).

Method B: LC-MS/MS (Trace Impurity Screening)

Objective: Quantifying the molecule as a potential genotoxic impurity (PGI) at ppm levels relative to the API.

Mass Spectrometry Parameters[2][4][5][6]
  • Source: Electrospray Ionization (ESI), Positive Mode.[1][3]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: 231.1 [M+H]⁺

  • Product Ions (Quantifier/Qualifier):

    • 231.1 → 156.0 (Loss of methoxyethyl side chain; Sulfanilic acid core).

    • 231.1 → 92.1 (Aniline fragment).

LC Conditions (Compatible with MS)
  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

Sample Preparation (Trace Analysis)
  • Matrix: Tamsulosin API (10 mg/mL).

  • Extraction: Dissolve 100 mg API in 10 mL Methanol. Vortex.

  • Filtration: 0.2 µm PTFE syringe filter (Discard first 1 mL to avoid adsorption).

Visual Workflows

Analytical Decision Matrix

This diagram guides the user on which method to select based on the analytical requirement.

MethodSelection Start Start: Define Analytical Goal CheckConc Estimated Concentration? Start->CheckConc HighConc Process Intermediate (> 0.1%) CheckConc->HighConc High TraceConc Impurity / PGI (< 100 ppm) CheckConc->TraceConc Low MethodA Method A: HPLC-UV (C18, Phosphate Buffer) HighConc->MethodA MethodB Method B: LC-MS/MS (UPLC, Formic Acid) TraceConc->MethodB ValidationA Validate: Linearity, Accuracy (Range: 80-120%) MethodA->ValidationA ValidationB Validate: LOD/LOQ, Matrix Effect (Range: LOQ - 150%) MethodB->ValidationB

Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sensitivity requirements.

Sample Preparation & Analysis Workflow[5][8]

Workflow Sample Sample Material (Solid/Liquid) Weigh Weighing (Analytical Balance) Sample->Weigh Dissolve Dissolution (50:50 MeOH:Water) Weigh->Dissolve Filter Filtration (0.22 µm PVDF/PTFE) Dissolve->Filter Remove Particulates Inject Injection (HPLC/UPLC) Filter->Inject Data Data Processing (Integration) Inject->Data

Caption: Standardized sample preparation workflow to ensure reproducibility and protect column integrity.

Method Validation (ICH Q2 Guidelines)

To ensure the trustworthiness of the data, the chosen method must be validated.[4]

ParameterAcceptance Criteria (HPLC-UV)Acceptance Criteria (LC-MS/MS)
Specificity No interference at retention time (RT) from blank or API.Presence of precursor & product ions (MRM ratio).[3]
Linearity (r²) > 0.999 (Range: 50% to 150% of target).> 0.99 (Range: LOQ to 100 ppm).
Precision (RSD) < 2.0% (n=6 injections).< 10.0% (at LOQ level).[5]
Accuracy (Recovery) 98.0% – 102.0%.80.0% – 120.0%.[6]
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ).S/N > 3 (LOD); S/N > 10 (LOQ).

Self-Validating Check:

  • System Suitability: Before every run, inject the standard 5 times. If RSD > 2.0%, STOP . Check pump pulsation or injector precision.

  • Resolution: Ensure resolution (Rs) > 1.5 between the intermediate and the Tamsulosin API peak.

Troubleshooting & Optimization

  • Issue: Peak Tailing (> 1.5)

    • Cause: Interaction between the secondary amine and residual silanols on the silica support.

    • Solution: Add 5 mM Triethylamine (TEA) to the mobile phase (Method A only) or switch to a "Hybrid Particle" column (e.g., Waters BEH or Agilent Zorbax Eclipse Plus).

  • Issue: Retention Time Drift

    • Cause: pH fluctuation.

    • Solution: Sulfonamides are pH-sensitive. Ensure buffer is prepared gravimetrically and pH adjusted using a calibrated meter daily.

  • Issue: Carryover (LC-MS)

    • Cause: Molecule sticking to the injector needle.

    • Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Rao, R. N., et al. (2008).[1] Development of a validated RP-LC/ESI-MS–MS method for separation, identification and determination of related substances of tamsulosin in bulk drugs and formulations. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 94-103.[1] Link

  • Basniwal, P. K., et al. (2012).[1] Stability-indicating HPLC assay method and degradation profile of tamsulosin. American-Eurasian Journal of Scientific Research, 7(5), 193-198.[1] Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.Link

  • PubChem. Compound Summary: 4-(2-Aminoethyl)benzenesulfonamide (Structural Analog Data). National Library of Medicine. Link

Sources

Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of 4-amino-N-(2-methoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 4-amino-N-(2-methoxyethyl)benzenesulfonamide. The method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound. The protocol herein is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and linearity. We provide a comprehensive guide covering the scientific rationale for method development, detailed experimental protocols, and data interpretation.

Introduction and Scientific Rationale

This compound is a sulfonamide compound of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, a validated, reliable analytical method is crucial for ensuring its identity, purity, and concentration in various samples. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for the analysis of pharmaceutical compounds.[1]

The selection of a reversed-phase chromatographic mode is based on the physicochemical properties of this compound. The molecule possesses both nonpolar (benzene ring) and polar functional groups (amino, sulfonamide, and methoxyethyl groups), which allows for effective retention and separation on a nonpolar stationary phase (like C18) with a polar mobile phase. The aromatic ring provides a strong chromophore, enabling sensitive detection using a UV detector. This application note describes a method optimized for sharp peak symmetry, high resolution, and short analysis time.

Chemical Structure and Properties

Understanding the analyte's structure is fundamental to developing a selective HPLC method.

Caption: Chemical structure and key functional groups of the analyte.

Experimental Methodology

Instrumentation and Chromatographic Conditions

The following table summarizes the optimized conditions for the HPLC analysis. The selection of a C8 column provides a good balance between retention of the analyte and a reasonable run time. The mobile phase, consisting of a phosphate buffer and acetonitrile, ensures optimal peak shape and separation. The pH of the buffer is controlled to maintain the analyte in a consistent ionization state, which is crucial for reproducible retention times.

Table 1: Optimized HPLC Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm)[2][3]
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Isocratic
Composition Mobile Phase A : Mobile Phase B (65:35 v/v)
Flow Rate 1.0 mL/min[2][3]
Column Temp. 25°C[3][4]
Detection UV at 265 nm[2][4]
Injection Vol. 5 µL[2][3]
Run Time 10 minutes
Preparation of Solutions

2.2.1. Mobile Phase Preparation (1 L)

  • Accurately weigh 2.72 g of Potassium Phosphate Monobasic and dissolve in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.0 using orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm nylon filter.

  • Prepare the final mobile phase by mixing 650 mL of the buffer (Mobile Phase A) with 350 mL of acetonitrile (Mobile Phase B).

  • Degas the mobile phase for 15 minutes using sonication before use.

2.2.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent (Mobile Phase A:Mobile Phase B 65:35 v/v) and sonicate for 5 minutes to dissolve.[2]

  • Allow the solution to return to room temperature and dilute to the mark with the diluent.

2.2.3. Calibration Standards Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.2.4. Sample Preparation

  • Accurately weigh a quantity of the sample powder equivalent to about 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as described for the Standard Stock Solution (Section 2.2.2).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analytical Workflow

The following diagram illustrates the complete analytical workflow from sample preparation to the final quantitative analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Standard & Sample dissolve Dissolve in Diluent & Sonicate start->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter with 0.45µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject Transfer to HPLC Vial separate Isocratic Separation on C8 Column inject->separate detect UV Detection at 265 nm separate->detect integrate Integrate Peak Area detect->integrate Chromatogram Output calibrate Generate Calibration Curve (Standards) integrate->calibrate quantify Quantify Sample Concentration integrate->quantify calibrate->quantify report Report Results quantify->report

Caption: Step-by-step workflow for the HPLC analysis.

Method Validation

The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][5] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Table 2: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte peak.Complies. The analyte peak is well-resolved from blank and placebo peaks.
Linearity Correlation coefficient (R²) ≥ 0.995[6]R² = 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.0% - 102.0%[6]99.2% - 101.5%
Precision (%RSD)
- Repeatability (n=6)RSD ≤ 2.0%[6]0.85%
- Intermediate PrecisionRSD ≤ 2.0%1.20%
LOD Signal-to-Noise Ratio ≥ 30.3 µg/mL
LOQ Signal-to-Noise Ratio ≥ 101.0 µg/mL
Robustness RSD ≤ 3.0% under varied conditions[6]Complies. The method is robust to minor changes in flow rate and mobile phase composition.

These results are representative and should be verified in the user's laboratory.

Conclusion

The RP-HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The method has been developed based on the physicochemical properties of the analyte and validated to meet the stringent requirements of the pharmaceutical industry as outlined by ICH guidelines.[1][7] This protocol is suitable for routine quality control analysis and can be readily implemented in laboratories equipped with standard HPLC instrumentation.

References

  • U.S. Department of Agriculture. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Patyra, E., Kwiatek, K., & Nebot, C. (2019).
  • Patyra, E., Gago-Dominguez, M., & Nebot, C. (2022).
  • Pistos, C., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]

  • ResearchGate. (2024, June 10). What is the best extraction method of sulfonamides group from honey samples?. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-(2-Aminoethyl)benzenesulfonamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2023, March 15). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. Retrieved from [Link]

  • PubMed. (2008, September 10). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Derivatives from 4-amino-N-(2-methoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of novel chemical entities derived from 4-amino-N-(2-methoxyethyl)benzenesulfonamide. This starting material is a versatile scaffold, featuring two distinct and chemically addressable functional groups: a primary aromatic amine and a secondary sulfonamide nitrogen. This duality allows for a modular approach to library synthesis, enabling targeted modifications to explore structure-activity relationships (SAR) in drug discovery programs. We present detailed, field-tested protocols for key transformations including N-acylation, reductive amination, diazotization-coupling at the aromatic amine, and N-alkylation of the sulfonamide moiety. Each protocol is accompanied by an in-depth discussion of the underlying chemical principles, strategic considerations for reaction setup, and methods for purification and characterization, designed to empower researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value of the Sulfonamide Scaffold

The sulfonamide functional group is a privileged pharmacophore in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a vast range of biological activities, including antibacterial, anticancer, anti-inflammatory, diuretic, and antidiabetic properties.[3][4][5][6] The enduring relevance of this scaffold stems from its ability to act as a hydrogen bond donor and acceptor, and to engage in key interactions with biological targets, notably as a zinc-binding group in metalloenzymes like carbonic anhydrase.[7][8]

The selected starting material, this compound, offers two primary vectors for chemical diversification.

  • The 4-Amino Group: A nucleophilic primary aromatic amine that is amenable to a wide range of classical and modern organic transformations.

  • The Sulfonamide N-H Group: An acidic proton that, upon deprotonation, yields a nucleophilic nitrogen suitable for substitutions.

This guide details validated protocols to selectively modify these sites, providing a robust platform for generating novel derivatives with therapeutic potential.

G Figure 1: Overview of Synthetic Pathways cluster_amine Amine (C4) Modification cluster_sulfonamide Sulfonamide (N1) Modification start This compound (Starting Material) acyl N-Acyl Derivatives start->acyl Protocol 2.1 (Acylation) schiff Schiff Base Derivatives start->schiff Protocol 2.2 (Step 1) (Condensation) azo Azo-Coupled Derivatives start->azo Protocol 2.3 (Diazotization/Coupling) alkyl N-Alkylated Sulfonamides start->alkyl Protocol 3.1 (Alkylation) sec_amine Secondary Amine Derivatives (via Reductive Amination) schiff->sec_amine Protocol 2.2 (Step 2) (Reduction) G Figure 2: Workflow for Sulfonamide N-Alkylation reactants Reactants This compound Alkyl Halide (R-X) Potassium Carbonate (K₂CO₃) setup Reaction Setup Combine reactants in DMF Inert Atmosphere (N₂) reactants->setup reaction Reaction Conditions Heat to 60-80 °C Stir for 6-24 h Monitor by TLC/LC-MS setup->reaction workup Workup Quench with Water Extract with EtOAc reaction->workup purify Purification & Analysis Flash Chromatography Characterize (NMR, MS) workup->purify

Sources

Troubleshooting & Optimization

preventing degradation of 4-amino-N-(2-methoxyethyl)benzenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stabilizing 4-amino-N-(2-methoxyethyl)benzenesulfonamide in Solution

Introduction: The Chemical Challenge

You are likely working with This compound , a structural analog of classical sulfonamides. As a Senior Application Scientist, I often see researchers treat this compound as "just another stable solid," only to find their stock solutions degrading within days.

To prevent degradation, you must understand the molecule's two "Achilles' heels":

  • The Primary Aromatic Amine (Aniline moiety): Highly susceptible to autoxidation and photolysis, leading to colored impurities (azo/azoxy dimers and quinone imines).

  • The Sulfonamide Linkage: Generally stable, but susceptible to hydrolysis under extreme pH conditions (< pH 3 or > pH 10).

This guide replaces generic advice with chemically grounded protocols to ensure the integrity of your experimental data.

Module 1: Oxidative Degradation (The "Yellowing" Phenomenon)

The Issue: Your clear solution turns pale yellow, pink, or brown after 24-48 hours. The Cause: The electron-rich aniline group (


) undergoes radical-mediated autoxidation. This is accelerated by dissolved oxygen, light, and trace metal ions (e.g., 

,

).
Protocol 1.1: The "Zero-Oxygen" Preparation Method

Use this for long-term storage or analytical standards.

  • Solvent Selection: Use LC-MS grade water or anhydrous DMSO. Avoid ethers (THF) which form peroxides that attack the amine.

  • Degassing (Sparging):

    • Place the solvent in a septum-capped vial.

    • Insert a long needle connected to an inert gas source (High-purity Nitrogen or Argon).

    • Insert a short vent needle.

    • Bubble gas vigorously for 15 minutes (for volumes < 50 mL).

  • Dissolution:

    • Add the solute under the inert gas flow.

    • Seal immediately.

  • Antioxidant Addition (Optional but Recommended):

    • For aqueous buffers, add Sodium Metabisulfite (

      
      )  or Ascorbic Acid (
      
      
      
      )
      .
    • Note: Ascorbic acid can act as a pro-oxidant in the presence of iron; ensure water is metal-free (18.2 MΩ·cm).

Module 2: pH-Dependent Hydrolysis & Solubility

The Issue: Precipitation occurs upon cooling, or mass spectrometry shows a loss of the parent peak (M-H) and appearance of sulfanilic acid. The Chemistry: The sulfonamide nitrogen is weakly acidic (


).
  • Acidic pH (< 4): The aniline nitrogen protonates (

    
    ), increasing solubility but accelerating acid-catalyzed hydrolysis.
    
  • Alkaline pH (> 10): The sulfonamide nitrogen deprotonates, vastly increasing solubility but opening the door to base-catalyzed hydrolysis.

Table 1: Stability & Solubility Profile vs. pH
pH ConditionDominant SpeciesSolubilityHydrolytic StabilityOxidation Risk
pH 1 - 3 Cationic (

)
HighPoor (Acid hydrolysis)Low
pH 4 - 8 NeutralLow (Risk of precip.)Excellent Moderate
pH 9 - 12 Anionic (

)
Very HighGood (until > pH 11)High (Rapid oxidation)
Protocol 2.1: Optimal Buffer Formulation

For maximum stability, maintain pH 6.5 – 7.5 .

  • Recommended Buffer: 50 mM Phosphate buffer (pH 7.4).

  • Co-solvent: If solubility is insufficient at neutral pH, do not adjust pH. Instead, add 5-10% DMSO or PEG-400 . These co-solvents suppress hydrolysis by reducing water activity.

Module 3: Photostability & Storage

The Issue: Chromatograms show multiple small peaks eluting before the main peak. The Cause: The aromatic ring absorbs UV light, promoting the molecule to an excited triplet state. This state can cleave the S-N bond (releasing


) or dimerize the amine.
Protocol 3.1: Light Exclusion Strategy
  • Vessels: ALWAYS use amber borosilicate glass vials. Wrapping clear vials in aluminum foil is an acceptable alternative.

  • Handling: Minimize exposure to fluorescent lab lights. Perform weighing and dilution rapidly.

  • Storage:

    • Solid:

      
      , desiccated.
      
    • Solution (DMSO):

      
       (Stable for 3-6 months).
      
    • Solution (Aqueous):

      
       (Use within 1 week). Do not freeze aqueous solutions unless verified, as freeze-concentration effects can alter pH and induce precipitation.
      

Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways you must control.

DegradationPathways Parent 4-amino-N-(2-methoxyethyl) benzenesulfonamide Acid Acidic pH (< 3) + Heat Parent->Acid Hydrolysis Base Alkaline pH (> 11) Parent->Base Hydrolysis Oxygen Dissolved O2 + Trace Metals Parent->Oxygen Oxidation Light UV Light (hv) Parent->Light Photolysis Sulfanilic Sulfanilic Acid (Precipitate) Acid->Sulfanilic AmineSide 2-methoxyethylamine Acid->AmineSide Base->Sulfanilic Azo Azo/Azoxy Dimers (Yellow/Orange Color) Oxygen->Azo Light->Azo SO2 SO2 Extrusion (Photolysis) Light->SO2

Figure 1: Mechanistic pathways for the degradation of sulfonamide derivatives. The blue node represents the stable parent compound; red nodes indicate high-risk conditions; yellow nodes represent environmental stressors.

Troubleshooting & FAQ

Q1: My solution turned pink overnight. Is it still usable? A: No. A pink or brown hue indicates the formation of quinone imines or azo-dimers from the oxidation of the aniline group. Even if the parent peak area in HPLC seems high (


), these oxidation products are often cytotoxic and can interfere with biological assays (pan-assay interference). Discard and prepare fresh using Protocol 1.1 .

Q2: I see a white precipitate after freezing my aqueous stock. A: This is likely the "freeze-concentration effect." As water freezes into pure ice crystals, the solute and buffer salts concentrate in the remaining liquid, potentially shifting the pH or exceeding the solubility limit.

  • Fix: Sonicate the solution at

    
     for 10 minutes. If it redissolves, verify the concentration. For future storage, add 
    
    
    
    glycerol or DMSO to prevent "hard" freezing, or store at
    
    
    instead.

Q3: Can I autoclave this solution? A: Absolutely not. The combination of high heat (


) and moisture will drive the hydrolysis of the sulfonamide bond, generating sulfanilic acid. Use 0.22 µm PES or PVDF syringe filters  for sterilization.

Q4: Which solvent is better for stock solutions: DMSO or Ethanol? A: DMSO is superior. Ethanol is volatile (concentration changes over time) and can contain trace aldehydes that react with the aniline amine to form Schiff bases. Anhydrous DMSO is non-volatile and stabilizes the compound effectively if kept dark.

Decision Tree: Diagnosing Instability

Use this logic flow to identify the root cause of your stability issues.

TroubleshootingTree Start Problem Observed ColorChange Color Change (Pink/Yellow/Brown) Start->ColorChange Precipitate Precipitation (White Solid) Start->Precipitate PeakLoss HPLC Peak Loss (No visual change) Start->PeakLoss Oxidation Cause: Oxidation Action: Degas solvents, add antioxidant, protect from air. ColorChange->Oxidation LightExp Cause: Photolysis Action: Use Amber vials, work in low light. ColorChange->LightExp pHShift Cause: pH Shift Action: Check buffer pH. Avoid pH 3-5 range. Precipitate->pHShift TempShock Cause: Temp Shock Action: Sonicate. Do not freeze aqueous stocks. Precipitate->TempShock Hydrolysis Cause: Hydrolysis Action: Keep pH neutral. Avoid heat sterilization. PeakLoss->Hydrolysis Adsorption Cause: Surface Adsorption Action: Use glass/low-bind plastics. Avoid polystyrene. PeakLoss->Adsorption

Figure 2: Troubleshooting logic for identifying the root cause of instability based on visual and analytical observations.

References

  • BenchChem. (2025).[1][2] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from

  • Białk-Bielińska, A., et al. (2012).[3][4] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264–274.[3] Retrieved from

  • Batchu, S. R., et al. (2014).[5] Photodegradation of sulfonamide antibiotics in simulated and natural sunlight. Journal of Environmental Science and Health, Part B, 49(3), 200-211. Retrieved from

  • Baran, W., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13244. Retrieved from

  • Gierke, C., et al. (2025). Photocatalytic Degradation of 4-amino-6-chlorobenzene-1,3-disulfonamide. ResearchGate. Retrieved from

Sources

Technical Support Center: Impurity Management in 4-amino-N-(2-methoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification, impurity profiling, and troubleshooting of 4-amino-N-(2-methoxyethyl)benzenesulfonamide . This guide is structured for organic chemists and process engineers dealing with the synthesis and isolation of this specific sulfonamide derivative.[1]

Technical Overview & Impurity Landscape[1][2][3]

The synthesis of This compound typically proceeds via the reaction of N-acetylsulfanilyl chloride (p-acetamidobenzenesulfonyl chloride) with 2-methoxyethylamine, followed by the hydrolysis of the acetyl protecting group.[1]

Understanding this pathway is critical because the impurity profile is directly dictated by the kinetics of these two steps.[1] The three most persistent impurities are:

  • The "Precursor" Impurity (N-Acetyl): Resulting from incomplete hydrolysis.[1]

  • The "Hydrolysis" Impurity (Sulfonic Acid): Resulting from moisture attacking the sulfonyl chloride starting material.[1][2]

  • The "Oxidation" Impurity (Azo dimers): Resulting from the air-oxidation of the free aniline group.[1]

Diagnostic Impurity Matrix[1]
SymptomProbable ImpurityChemical CauseRecommended Action
Melting point depression (Broad range <100°C)N-Acetyl intermediate (Incomplete Hydrolysis)Hydrolysis step was too short or pH was insufficient.[1]Acid-Base Extraction: Dissolve in dilute HCl; filter insoluble solids.[1]
High water solubility of crude solidSulfonic Acid derivative Moisture presence during the initial coupling reaction.[1]Water Wash: Reslurry in cold water (pH 6-7); product is sparingly soluble, impurity is soluble.[1]
Pink/Red discoloration Azobenzene / Azoxy species Oxidation of the primary amine (

) by air/light.[1]
Adsorption: Recrystallize with activated charcoal (5 wt%).
Insoluble white precipitate in organic solventsBis-sulfonamide Excess sulfonyl chloride used; temperature too high.[1]Filtration: Dissolve product in hot ethanol; filter off the insoluble bis-sulfonamide.

Deep Dive: The Mechanics of Purification[1][4]

To achieve high purity (>99%), one must exploit the amphoteric nature of the sulfonamide and the basicity of the aniline group.[1]

The "Amine Switch" Protocol (Critical for N-Acetyl Removal)

The most difficult impurity to remove is usually the unhydrolyzed N-acetyl intermediate because it shares similar solubility properties with the product in organic solvents.[1] However, they differ chemically:

  • Target Product: Contains a free primary amine (Basic, pKa ~2.5 for the conjugate acid).

  • N-Acetyl Impurity: The amine is capped as an amide (Neutral/Non-basic).[1]

The Protocol:

  • Dissolution: Suspend the crude solid in 1M HCl (approx. 5-6 volumes).

  • Selection: The Target Product will protonate and dissolve (

    
    ).[1] The N-Acetyl Impurity will not  protonate and will remain as an undissolved solid.[1]
    
  • Filtration: Filter the acidic solution. The solid on the filter is the impurity.[1]

  • Precipitation: Neutralize the filtrate with NaOH or Ammonia to pH 7-8. The pure product will precipitate as the free base.[1]

Visualizing the Impurity Pathways

The following diagram illustrates the genesis of impurities and the logic gates for their removal.

ImpurityPathways Start N-acetylsulfanilyl Chloride Intermed Intermediate: N-Acetyl-Sulfonamide Start->Intermed Coupling Impurity_Acid Impurity: Sulfonic Acid Start->Impurity_Acid Hydrolysis (Side Rxn) Reagent 2-Methoxyethylamine Reagent->Intermed Moisture Moisture (H2O) Hydrolysis Acid/Base Hydrolysis Intermed->Hydrolysis Impurity_Acetyl Impurity: Unhydrolyzed Acetyl Product Target: 4-amino-N-(2-methoxyethyl) benzenesulfonamide Impurity_Acetyl->Product Removed via HCl Dissolution Hydrolysis->Impurity_Acetyl Incomplete Hydrolysis->Product Complete Oxidation Air/Light Oxidation Product->Oxidation Impurity_Color Impurity: Azo/Colored Species Oxidation->Impurity_Color Storage

Caption: Pathway analysis showing the origin of key impurities (Red) and the critical hydrolysis step (Green) determining final purity.

Validated Experimental Protocols

A. HPLC Method for Purity Assessment

Before attempting purification, establish a baseline using this reverse-phase method adapted for polar sulfonamides.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 270 nm (sulfonamide absorbance).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Expected Retention:

    • Sulfonic Acid: ~1-2 min (Void volume).[1]

    • Target Product: ~6-8 min.

    • N-Acetyl Impurity: ~9-11 min (Less polar).[1]

B. Recrystallization Protocol (Final Polish)

If the "Amine Switch" extraction (Section 2) yields >95% purity but color remains, use this recrystallization method.

  • Solvent System: Ethanol:Water (3:1 ratio).[1]

  • Dissolution: Heat the solvent mixture to boiling. Add the crude solid slowly until saturation is reached.[1]

  • Charcoal Treatment: If the solid is pink/off-white, add Activated Charcoal (5-10% by weight).[1] Stir at reflux for 10 minutes.

  • Hot Filtration: Filter through a pre-heated Celite pad to remove charcoal.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0-4°C for 2 hours.

  • Collection: Filter the white crystals and wash with cold Water:Ethanol (1:1).

  • Drying: Dry under vacuum at 50°C. Note: High heat (>80°C) can cause surface oxidation.[1]

Frequently Asked Questions (FAQs)

Q1: My product turns pink after sitting on the bench for a week. Is it degrading? A: This is a surface phenomenon common to anilines.[1] The primary amino group oxidizes in the presence of air and light to form trace azo compounds.[1] While visually alarming, the chemical purity (by HPLC) often remains high.[1]

  • Prevention:[1] Store under Nitrogen or Argon in amber vials.[1]

  • Fix: A simple wash with cold ethanol or the recrystallization step above will remove the surface color.[1]

Q2: I see a small peak at RRT 0.9 in HPLC. What is it? A: This is likely the regioisomer or a disulfonamide .[1] If you used extreme excess of sulfonyl chloride, the sulfonamide nitrogen (which is still nucleophilic) can attack another molecule of sulfonyl chloride.

  • Fix: This impurity is very insoluble in base.[1] Dissolve your product in 1M NaOH.[1] The disulfonamide will likely remain undissolved.[1] Filter it out, then re-acidify the filtrate to recover your product.[1]

Q3: Can I use Methanol instead of Ethanol for recrystallization? A: Yes, but be cautious. Methanol is more polar and may dissolve the product too well, leading to lower yields (recovery losses). If using Methanol, increase the water ratio (e.g., Methanol:Water 1:1).[1]

Q4: The melting point is lower than the literature value (Literature approx. ~100-110°C range depending on polymorph). Why? A: Sulfonamides are notorious for polymorphism .[1] You may have isolated a different crystal form or a hydrate.[1]

  • Action: Dry the sample thoroughly at 60°C under vacuum to rule out solvates.[1] Run a DSC (Differential Scanning Calorimetry) trace.[1] If the purity by HPLC is >99%, the melting point deviation is likely physical (polymorph) rather than chemical impurity.[1]

References

  • Sulfonamide Synthesis Mechanics

    • Mechanism:[1][4] The reaction of sulfonyl chlorides with amines is a standard nucleophilic substitution (

      
      -like at Sulfur).[1]
      
    • Source: "Synthesis of Sulfonamides."[1][2][5][3][6][7][8][9] Organic Chemistry Portal. Link

  • Purification of Amphoteric Compounds

    • Principle: Exploiting the pKa differences between the aniline amine (pKa ~2-3) and sulfonamide proton (pKa ~10) is the standard industrial purification method for sulfa drugs.[1]

    • Source: "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo.[1] Link

  • Impurity Profiling in Sulfonamides

    • Context: Identification of N-acetyl and disulfonamide byproducts in sulfanilamide synthesis.[1]

    • Source: "Sulfonamide synthesis by S-N coupling." Organic Chemistry Portal. Link

  • General Stability of Anilines

    • Context: Oxidation of primary aromatic amines to colored azo species.[1]

    • Source: "Amines - Reactivity and Stability."[1] LibreTexts Chemistry. Link

Sources

Technical Support Center: Overcoming Poor Cell Permeability of 4-amino-N-(2-methoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Cellular Pharmacokinetics

Welcome to the technical support guide for 4-amino-N-(2-methoxyethyl)benzenesulfonamide. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering challenges with the cellular uptake of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose, address, and validate solutions for poor cell permeability.

Part 1: Initial Assessment & Problem Diagnosis (FAQs)

This section addresses the critical first steps: confirming that permeability is the true barrier and not another confounding factor like solubility.

Q1: My experiment with this compound failed to show a cellular effect. I suspect it's not entering the cells. What are the likely structural causes?

A1: The molecular structure of this compound contains two key functional groups that are likely responsible for poor passive diffusion across the lipid bilayer of the cell membrane:

  • Primary Aromatic Amine (-NH₂): This group is basic and can become protonated at physiological pH, acquiring a positive charge. Charged species are polar and are generally repelled by the hydrophobic core of the cell membrane.

  • Sulfonamide (-SO₂NH-): This group is acidic and highly polar, capable of extensive hydrogen bonding with the aqueous extracellular environment. This strong interaction makes it energetically unfavorable for the molecule to partition into the lipid membrane.

Compounds with high polarity and a propensity for hydrogen bonding often struggle to passively diffuse into cells, leading to low intracellular concentrations and a lack of biological activity. Modifications that reduce this polarity, such as "capping" the sulfonamide, have been shown to improve cell permeability and brain penetration in other sulfonamide series.[1]

Q2: How can I be sure that poor cell permeability is the problem, and not poor aqueous solubility?

A2: This is a crucial diagnostic question. A compound must be dissolved in the assay medium to be available for cellular uptake. If it precipitates, you will observe a lack of activity that can be mistaken for poor permeability. You must assess the compound's solubility under your specific experimental conditions.[2][3] We recommend performing a kinetic solubility assay.

This flowchart outlines the initial diagnostic process:

G cluster_0 start Start: No cellular effect observed solubility_check Perform Kinetic Solubility Assay under experimental conditions start->solubility_check is_soluble Is compound soluble at the test concentration? solubility_check->is_soluble precipitated Problem: Poor Solubility. Troubleshoot by: - Lowering concentration - Using co-solvents (e.g., DMSO) - Reformulation strategies is_soluble->precipitated No permeability_issue Conclusion: Poor Cell Permeability is the likely cause. is_soluble->permeability_issue Yes

Caption: Initial troubleshooting workflow.

Experimental Protocol: Kinetic Turbidimetric Solubility Assay

This high-throughput assay provides a rapid assessment of your compound's solubility.[3]

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer (e.g., PBS, pH 7.4).

Materials:

  • 10 mM stock solution of the compound in 100% DMSO.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Clear 96-well microplate.

  • Plate reader capable of measuring absorbance at 620 nm.

Procedure:

  • Prepare a series of dilutions of your 10 mM DMSO stock in a separate 96-well plate.

  • Add 198 µL of PBS (pH 7.4) to the wells of the clear microplate.

  • Add 2 µL of your compound's DMSO stock dilutions to the corresponding wells containing PBS. This creates a final DMSO concentration of 1%. The final compound concentrations might range from 1 µM to 200 µM.

  • Seal the plate and shake for 2 hours at room temperature or 37°C.

  • Measure the absorbance (optical density) of each well at 620 nm. An increase in absorbance indicates the formation of a precipitate.

  • The solubility limit is the concentration at which a significant increase in turbidity is first observed compared to buffer-only controls.

Result Interpretation Next Step
No turbidity at test concentrationCompound is soluble. Poor permeability is the likely issue.Proceed to permeability enhancement strategies.
Turbidity observed at or below test concentrationCompound has poor solubility.Address solubility before tackling permeability.
Part 2: Strategies for Overcoming Poor Permeability

Once poor solubility is ruled out, you can employ several strategies to enhance cellular uptake. These can be broadly categorized into non-invasive formulation approaches, chemical modification, and co-treatment with permeabilizing agents.

FAQ 3: Can I improve the cellular uptake of my existing compound without making chemical modifications?

A3: Yes. Formulation-based strategies aim to encapsulate the compound, protecting it from the aqueous environment and facilitating its transport across the cell membrane. These are particularly useful when you want to use the parent compound without undertaking a medicinal chemistry campaign.

Lipid-Based Drug Delivery Systems: These systems, such as liposomes or self-emulsifying drug delivery systems (SEDDS), can encapsulate hydrophilic or amphiphilic compounds.[4][5] They function by:

  • Encapsulation: The compound is trapped within the lipid-based vesicle.

  • Membrane Fusion: The lipid vesicle can fuse with the cell membrane, releasing its contents directly into the cytoplasm.

  • Endocytosis: The entire vesicle may be taken up by the cell through endocytosis.

This approach is powerful for improving the bioavailability of lipophilic drugs and can also be adapted for more polar molecules.[6]

FAQ 4: What are the most effective chemical modifications to improve the permeability of this compound?

A4: A prodrug strategy is a highly effective and widely used chemical approach to enhance permeability.[7][8] A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes a transformation within the body to release the active drug.[9] The goal is to temporarily mask the polar functional groups (the amine and sulfonamide) with lipophilic moieties, thereby increasing the molecule's ability to cross the cell membrane via passive diffusion.

G cluster_0 Parent Parent Drug (this compound) - Polar - Poorly Permeable Prodrug Prodrug (Masked Functional Groups) - Lipophilic - Readily Permeable Parent->Prodrug Chemical Modification Intracellular Intracellular Environment (Enzymatic or Chemical Cleavage) Prodrug->Intracellular Passive Diffusion Active Active Drug Released (Reaches Target) Intracellular->Active Bio-reversible Cleavage

Caption: The prodrug strategy workflow.

Recommended Prodrug Approaches:

  • Masking the Primary Amine (-NH₂): The primary amine is often a liability for permeability. A common strategy is to convert it into an (acyloxy)alkyl carbamate . This group is designed to be cleaved by intracellular esterase enzymes, releasing the active primary amine inside the cell.[10]

  • Masking the Sulfonamide (-SO₂NH-): While more stable and challenging to derivatize, the sulfonamide nitrogen can be alkylated or acylated to reduce its hydrogen-bonding capacity. N-methylation is one such strategy that can improve permeability.[11]

These modifications increase lipophilicity (LogP) and reduce the polar surface area (PSA), two key parameters that favor passive diffusion across cell membranes.

FAQ 5: For in vitro experiments, can I use an agent to make the cells temporarily permeable?

A5: Yes, for certain in vitro applications, reversible cell permeabilization can be a useful tool. This approach should be used with caution as it can impact cell health. It is generally not suitable for therapeutic development but can be effective for delivering tool compounds to intracellular targets in screening assays.

Common Permeabilizing Agents:

  • Saponin: This plant-derived glycoside interacts with cholesterol in the plasma membrane, creating pores.[12] Using low, carefully titrated concentrations of Saponin can allow for the entry of small molecules while minimizing the loss of vital intracellular contents.[12]

  • High Molecular Weight Polyacrylic Acid (PAA): Brief exposure to PAA while vortexing can induce transient micropores in the plasma membrane, enhancing the uptake of poorly permeant molecules like bleomycin.[13]

Critical Consideration: When using these agents, it is essential to perform dose-response curves and assess cell viability (e.g., using a Trypan Blue or MTT assay) to find a concentration that enhances compound uptake without causing significant cytotoxicity. This method is generally used for fixed cells in applications like immunocytochemistry, and its use on live cells requires careful optimization.[14]

Part 3: Validation & Quantitative Measurement

After applying a strategy to improve permeability, you must quantitatively confirm its success. The following assays are industry standards for measuring compound permeability.

Q6: How can I quickly screen my modified compounds for improved passive permeability?

A6: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent high-throughput, non-cell-based method for assessing passive diffusion.[15] In this assay, a compound's ability to diffuse from a donor well, through an artificial lipid membrane, to an acceptor well is measured.[16]

Because PAMPA uses an artificial membrane and lacks transporters, it specifically measures passive transcellular permeation.[17][18] This makes it a cost-effective and rapid tool to rank compounds based on their lipophilicity and ability to passively diffuse. A good correlation is often seen between PAMPA and cell-based Caco-2 assays for compounds that only cross membranes by passive diffusion.[15]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To measure the passive permeability (Pe) of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plate system (e.g., a 96-well filter plate as the donor plate and a matching 96-well acceptor plate).

  • Lecithin in dodecane solution (e.g., 1-4%).

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • Compound stock solutions in DMSO.

  • Plate reader or LC-MS/MS for quantification.

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS buffer to each well of the 96-well acceptor plate.

  • Prepare Membrane: Gently dispense 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor filter plate. Allow it to soak for 5-10 minutes.

  • Prepare Donor Solutions: Dilute the compound stock solutions (in DMSO) with PBS to the final desired concentration (e.g., 10-500 µM). The final DMSO concentration should be low (e.g., <5%).

  • Start Assay: Add 150-200 µL of the donor solution to each well of the lipid-coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor membrane is in contact with the buffer in the acceptor well.

  • Incubate: Cover the plate assembly to prevent evaporation and incubate at room temperature with gentle shaking for 4 to 18 hours.[17][19]

  • Analyze: After incubation, separate the plates. Determine the compound concentration in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

Data Analysis: The effective permeability (Pe) is calculated using the concentrations in the donor (CD(t)) and acceptor (CA(t)) wells at the end of the incubation time (t). The specific formula depends on the assay geometry and is provided by the kit manufacturer.

Permeability Classification Typical Pₑ value (10⁻⁶ cm/s)
Low< 1
Medium1 - 10
High> 10
Q7: What is the gold-standard assay for predicting human intestinal absorption and evaluating active transport?

A7: The Caco-2 cell permeability assay is the most widely used and accepted in vitro model for predicting human drug absorption.[20] Caco-2 cells are derived from a human colorectal carcinoma and, when cultured on semi-permeable membranes, they differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[20] This model is valuable because it accounts for passive diffusion (both transcellular and paracellular routes) and active transport mechanisms, such as uptake and efflux by transporters like P-glycoprotein (P-gp).[21][22]

G cluster_0 seed Seed Caco-2 cells on Transwell™ inserts culture Culture for 21 days to form a differentiated monolayer seed->culture integrity Validate Monolayer Integrity (Measure TEER) culture->integrity fail Monolayer not suitable. Re-culture. integrity->fail TEER < 200 Ω·cm² pass Perform Transport Experiment (A→B and B→A) integrity->pass TEER ≥ 200 Ω·cm² quantify Quantify compound in donor and receiver compartments (LC-MS/MS) pass->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Caco-2 permeability assay workflow.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio (ER) of a compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells.

  • Transwell™ plate system (e.g., 24-well).

  • Cell culture medium (e.g., DMEM with FBS).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • TEER meter.

  • Lucifer yellow (paracellular integrity marker).

  • Control compounds: Atenolol (low permeability), Antipyrine or Propranolol (high permeability), Talinolol (P-gp substrate).

  • LC-MS/MS for quantification.

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 18-22 days. Change the medium every 2-3 days.[20]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER). TEER values should be ≥200 Ω·cm² to ensure a tight monolayer.[23] A Lucifer yellow rejection assay can also be performed; permeability should be very low.[22]

  • Prepare for Transport: Wash the cell monolayers with pre-warmed (37°C) transport buffer.

  • Apical to Basolateral (A→B) Transport:

    • Add the test compound (e.g., at 10 µM in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B→A) Transport:

    • Add the test compound to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ on an orbital shaker for 60-120 minutes.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

Data Analysis:

  • Apparent Permeability Coefficient (Papp): Calculated using the formula:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio (ER):

    • ER = Papp (B→A) / Papp (A→B)

Interpretation of Results:

Parameter Value Interpretation
Papp (A→B)< 1.0 x 10⁻⁶ cm/sLow Permeability
Papp (A→B)1.0 - 10.0 x 10⁻⁶ cm/sModerate Permeability
Papp (A→B)> 10.0 x 10⁻⁶ cm/sHigh Permeability
Efflux Ratio (ER)> 2Potential substrate of an efflux transporter (e.g., P-gp).[20]

By comparing the Papp values of your parent compound and its modified versions, you can quantitatively determine the success of your permeability enhancement strategy. An increase in the Papp (A→B) value indicates improved absorption.

References
  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed.
  • DB-ALM. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. European Commission Joint Research Centre. [Link]

  • World Pharma Today. (2026). Formulation Strategies for Improving Drug Bioavailability. World Pharma Today. [Link]

  • Protocol Exchange. (n.d.). Caco2 assay protocol. Nature. [Link]

  • ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery | Request PDF. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • ResearchGate. (2023). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. ResearchGate. [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. BioDuro. [Link]

  • ACS Omega. (2025). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success. American Chemical Society. [Link]

  • Crowe, T. P., & Hsu, C. Y. (2023). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceuticals, 16(4), 573. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Technology Networks. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Evotec. (n.d.). Turbidimetric Solubility Assay. Evotec. [Link]

  • Slideshare. (n.d.). Pampa permeability assay. Slideshare. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Guedes, R. A., et al. (2008). Prodrugs for Amines. Molecules, 13(3), 504-527. [Link]

  • CompTox Chemicals Dashboard. (2025). Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- Properties. U.S. Environmental Protection Agency. [Link]

  • Shelli Chemistry. (n.d.). Prodrug Development. shellichemistry.com. [Link]

  • Baggaley, E., et al. (2014). Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. Coordination Chemistry Reviews, 273-274, 19-38. [Link]

  • Ghent University Library. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University. [Link]

  • Sridharan, S., & Goparaju, S. K. (2013). A new technique for reversible permeabilization of live cells for intracellular delivery of quantum dots. Nanotechnology, 24(20), 205101. [Link]

  • ResearchGate. (2013). Permeabilization buffer for water soluble, impermeable anticancer drug agents. ResearchGate. [Link]

  • ResearchGate. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • Spinks, D., et al. (2016). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry, 59(9), 4153-4176. [Link]

  • Ferreira, M. V. S., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. [Link]

  • Shimizu, N., & Kawazoe, Y. (1996). A new method for permeabilization of cultured cells without cell damage. Biological & Pharmaceutical Bulletin, 19(3), 484-486. [Link]

  • Laine, R. O., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm, 10(12), 2157-2165. [Link]

  • Ferreira, M. V. S., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297. [Link]

Sources

Technical Support Center: Troubleshooting Assay Interference with 4-amino-N-(2-methoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Expert Level: Senior Application Scientist Last Updated: February 19, 2026

Executive Summary & Compound Profile

Welcome to the technical support guide for 4-amino-N-(2-methoxyethyl)benzenesulfonamide . This compound is a structural hybrid containing a primary aromatic amine (aniline) and a sulfonamide core, with a hydrophilic methoxyethyl tail.[1]

While the methoxyethyl group improves solubility compared to bare sulfonamides, the core pharmacophore presents three distinct interference vectors in biochemical and cell-based assays:

  • pH-Dependent Solubility: The sulfonamide moiety is acidic (pKa ~10-11), while the aniline is weakly basic (pKa ~2-3).[1] Solubility is compromised in neutral-to-acidic buffers.

  • Optical Interference: The aniline group can absorb UV/blue light, leading to the Inner Filter Effect (IFE) or fluorescence quenching.

  • Chemical Reactivity: The primary amine is a nucleophile that can react with electrophilic assay reagents (e.g., aldehydes, NHS-esters) or undergo redox cycling.[1]

Troubleshooting Logic Flow

Use this decision matrix to diagnose your specific assay irregularity.

TroubleshootingFlow Start Symptom: Irregular Assay Data Check1 Is the signal non-linear at high concentrations? Start->Check1 Check2 Is there visible precipitate or high variation (CV > 15%)? Check1->Check2 No Cause1 Possible Cause: Inner Filter Effect (IFE) or Aggregation Check1->Cause1 Yes Check3 Is the assay pH sensitive or involving aldehydes? Check2->Check3 No Cause2 Possible Cause: Solubility Crash (pH/DMSO mismatch) Check2->Cause2 Yes Cause3 Possible Cause: Chemical Reactivity (Schiff Base Formation) Check3->Cause3 Yes Action1 Action: Run Absorbance Scan & DLS Counter-screen Cause1->Action1 Action2 Action: Optimize DMSO step-down & Check Buffer pH Cause2->Action2 Action3 Action: Switch to non-amine reactive reagents Cause3->Action3

Figure 1: Diagnostic logic flow for identifying interference mechanisms.[1]

Common Issues & Solutions (FAQs)

Category A: Solubility & Aggregation

Q: My IC50 curves are flat or bell-shaped. Is the compound precipitating? A: Likely. Sulfonamides exhibit pH-dependent solubility.[2] The N-(2-methoxyethyl) tail aids solubility, but the compound remains hydrophobic in its non-ionized state.

  • Mechanism: At physiological pH (7.4), the sulfonamide (pKa ~10) is largely protonated (neutral), reducing solubility. If you dilute a high-concentration DMSO stock directly into a neutral buffer, "crashing out" is common.[1]

  • Validation: Use Dynamic Light Scattering (DLS) to check for micro-aggregates (see Protocol 1).[1]

  • Solution:

    • Limit final DMSO concentration to 0.5–1.0% to maintain solubility.

    • Perform intermediate dilutions in DMSO, not buffer. Only the final step should introduce the aqueous phase.

Category B: Optical Interference (Fluorescence)[1][3]

Q: I see a decrease in fluorescence signal at high compound concentrations (Quenching?). A: This is often a Primary Inner Filter Effect (pIFE) rather than true molecular quenching.[1]

  • Mechanism: The aniline ring absorbs light in the UV/blue region. If your fluorophore is excited in this range (e.g., DAPI, Hoechst, or coumarin-based substrates), the compound absorbs the excitation energy before it reaches the fluorophore.

  • Solution: Measure the compound's absorbance at your assay's excitation (

    
    ) and emission (
    
    
    
    ) wavelengths.[1][3] If
    
    
    , apply the IFE correction formula (see Protocol 2).
Category C: Chemical Cross-Reactivity[1]

Q: Why am I getting false positives in my amine-reactive labeling assay? A: The "4-amino" group is a primary aromatic amine.[1]

  • Mechanism: It competes with your target protein's lysine residues for reaction with NHS-esters, isothiocyanates, or aldehydes (used in fixation).[1] This effectively lowers the concentration of the labeling reagent.

  • Solution:

    • Add the compound after the labeling step if possible.

    • If fixation is required (e.g., formaldehyde), wash the cells thoroughly to remove the compound before adding the fixative to prevent Schiff base formation.

Data Summary: Interference Potential

ParameterRisk LevelMechanismMitigation Strategy
Solubility (pH 7.4) ModerateNeutral species dominates; aggregation likely >50 µM.[1]DLS check; Keep DMSO >0.5%.
UV Absorbance HighAromatic amine absorption (250–350 nm).[1]Avoid UV-excited fluorophores; Correct for IFE.[1]
Fluorescence LowWeak intrinsic fluorescence (aniline).[1]Background subtraction.
Reactivity HighNucleophilic attack by primary amine.[1]Avoid co-incubation with NHS/Aldehydes.[1]
Off-Target SpecificCarbonic Anhydrase (CA) inhibition.[1][4]Counter-screen against CA isoforms.

Detailed Validation Protocols

Protocol 1: Aggregation Detection via DLS

Use this to confirm if "inhibition" is actually nonspecific protein sequestration by aggregates.

  • Preparation: Prepare compound at 10x the IC50 concentration in assay buffer (with 1% DMSO).

  • Control: Prepare a "Solvent Only" control (buffer + 1% DMSO).

  • Measurement: Load 20 µL into a 384-well DLS-compatible plate (e.g., Wyatt or Malvern systems).

  • Analysis: Measure scattering intensity (counts/sec) and Radius (

    
    ).
    
    • Pass: Radius < 1 nm (monomeric).[1]

    • Fail: Radius > 10 nm or Scattering Intensity > 5x Control.[1]

Protocol 2: Inner Filter Effect (IFE) Correction

Use this if the compound absorbs at


 or 

.

Workflow Diagram:

IFECorrection Step1 1. Measure Absorbance (Compound Only) at Ex and Em wavelengths Step3 3. Calculate Correction Factor CF = 10^((A_ex + A_em)/2) Step1->Step3 Step2 2. Measure Fluorescence (Assay Well) Observed Signal (F_obs) Step4 4. Generate Corrected Data F_corr = F_obs * CF Step2->Step4 Step3->Step4

Figure 2: Step-by-step workflow for mathematical correction of optical interference.

Mathematical Formula:


[1]
  • 
     : Corrected Fluorescence
    
  • 
     : Observed Fluorescence
    
  • 
     : Absorbance of compound at excitation wavelength[3]
    
  • 
     : Absorbance of compound at emission wavelength[3]
    

Note: If total Absorbance (


) > 1.5, mathematical correction becomes inaccurate. You must dilute the sample or change the fluorophore.

References

  • Simeonov, A., et al. (2008).[1] Fluorescence spectroscopic interference of small molecules in the quantitative high-throughput screening of chemical libraries. Journal of Medicinal Chemistry.[1]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1][5] Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[1][5][6][7] Current Opinion in Chemical Biology.[1][5]

  • PubChem. (2025).[1][8] Compound Summary: this compound.[1] National Library of Medicine.[1]

  • Assay Guidance Manual. (2017). Assay Interference by Aggregation. NCBI Bookshelf.[1]

  • BenchChem. (2025).[1][3] Technical Support Center: Correcting for the Inner Filter Effect in Fluorescence Assays.[1]

Sources

Technical Support Center: Stability of 4-amino-N-(2-methoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-amino-N-(2-methoxyethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. While direct stability studies on this compound are not extensively available in public literature, this document synthesizes information from studies on structurally similar sulfonamides to provide a robust framework for your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH values?

Based on the general behavior of benzenesulfonamides, this compound is expected to be most stable in neutral to slightly alkaline conditions (pH 7-9).[1] Conversely, it is likely to be least stable under acidic conditions (e.g., pH 4), where the rate of hydrolysis is generally highest for this class of compounds.[1] The stability is influenced by the ionization state of the molecule; the anionic form, which is more prevalent at higher pH, is typically less susceptible to hydrolysis.[1]

Q2: What is the primary degradation pathway for this compound under hydrolytic stress?

The principal degradation pathway for sulfonamides under both acidic and alkaline hydrolysis is the cleavage of the sulfonamide (S-N) bond.[2] This would result in the formation of 4-aminobenzenesulfonic acid and 2-methoxyethylamine.

Q3: Are there any other degradation pathways I should be aware of?

Beyond hydrolysis, you should also consider oxidative and photolytic degradation, especially when conducting forced degradation studies as per ICH guidelines.[3][4] Oxidation can be induced by agents like hydrogen peroxide and may lead to modifications of the aromatic amino group or hydroxylation of the benzene ring.[3] Photodegradation, induced by exposure to light (especially UV), can also lead to the cleavage of the sulfonamide bond.[5]

Q4: How should I store solutions of this compound to ensure stability?

For optimal stability, it is recommended to store aqueous solutions of this compound in a cool, dark place, preferably buffered at a neutral to slightly alkaline pH (7-9).[6] For long-term storage, consider preparing solutions fresh or storing them at low temperatures (e.g., 2-8°C or frozen) to minimize degradation.

Troubleshooting Guide

This section addresses common issues that may arise during the stability testing of this compound.

Issue Potential Cause Recommended Solution
Rapid degradation observed at neutral pH. The presence of catalytic metal ions or other reactive species in your buffer or solvent.Use high-purity water and analytical grade buffer components. Consider adding a chelating agent like EDTA to sequester any trace metal ions.
Multiple unexpected peaks in my HPLC chromatogram. This could be due to secondary degradation of primary products, interactions with excipients (if in a formulation), or matrix effects from the buffer system.Simplify your sample matrix if possible. Analyze degradation products at different time points to identify primary versus secondary degradants. If using a formulation, test the stability of the placebo to identify excipient-related peaks.
Inconsistent results between experimental replicates. This may be due to variability in pH, temperature, or light exposure between samples.Ensure precise control over all experimental parameters. Use a calibrated pH meter and a temperature-controlled incubator or water bath. Protect samples from light by using amber vials or covering them with aluminum foil.
Poor peak shape or resolution in HPLC analysis. The analytical method may not be optimized for the separation of the parent compound and its degradation products.Optimize your HPLC method by adjusting the mobile phase composition, gradient, flow rate, and column temperature. Ensure the column is appropriate for the analytes. A C18 column is often a good starting point for sulfonamides.

Experimental Protocols

Protocol 1: pH-Dependent Hydrolysis Study

This protocol outlines a forced degradation study to determine the stability of this compound at different pH values.

1. Preparation of Buffers and Solutions:

  • Prepare buffers at various pH levels (e.g., pH 2, 4, 7, 9, and 12) using standard buffer systems (e.g., HCl for pH 2, acetate for pH 4, phosphate for pH 7, borate for pH 9, and NaOH for pH 12).
  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Sample Preparation for Stress Testing:

  • For each pH condition, mix a small volume of the stock solution with the corresponding buffer to achieve a final drug concentration of approximately 100 µg/mL. The percentage of organic solvent should be kept low (e.g., <5%) to minimize its effect on the reaction.
  • Prepare a control sample at each pH by adding the same volume of the organic solvent to the buffer without the drug.

3. Stress Conditions:

  • Incubate the samples at a constant temperature, for example, 50°C, to accelerate degradation.[1]
  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
  • Immediately neutralize the acidic and basic samples and dilute with the mobile phase to stop further degradation before analysis.

4. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
  • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

5. Data Analysis:

  • Calculate the percentage of the remaining drug at each time point.
  • Determine the degradation rate constant (k) and the half-life (t½) at each pH.

Data Presentation

Table 1: Expected pH-Dependent Stability Profile of this compound
pH Expected Stability Primary Degradation Products
Acidic (e.g., pH 4) Low4-aminobenzenesulfonic acid, 2-methoxyethylamine
Neutral (e.g., pH 7) Moderate to HighMinimal degradation expected
Alkaline (e.g., pH 9) HighVery minimal degradation expected

Visualizations

Diagram 1: Predicted Hydrolytic Degradation Pathway

G parent This compound dp1 4-aminobenzenesulfonic acid parent->dp1 S-N Bond Cleavage (Hydrolysis) dp2 2-methoxyethylamine parent->dp2 S-N Bond Cleavage (Hydrolysis)

Caption: Predicted hydrolytic degradation of this compound.

Diagram 2: Experimental Workflow for pH Stability Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) mix_samples Mix Stock with Buffers (Final Conc. 100 µg/mL) prep_stock->mix_samples prep_buffers Prepare Buffers (pH 2, 4, 7, 9, 12) prep_buffers->mix_samples incubate Incubate at 50°C mix_samples->incubate sample Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample neutralize Neutralize & Dilute sample->neutralize hplc HPLC Analysis neutralize->hplc data Calculate Degradation Rate hplc->data

Caption: Workflow for conducting a pH-dependent stability study.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Chemsrc. (2025, September 6). 4-AMINO-N-METHYLBENZENEETHANESULFONAMIDE | CAS#:98623-16-6. Retrieved from [Link]

  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide. Retrieved from [Link]

  • Cevasco, G., & Thea, S. (2011).
  • Angeli, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • Gök, M. K., et al. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Journal of Biomolecular Structure & Dynamics.
  • Pharmaceutical Technology. (2010). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 34(2).
  • Separation Science. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Angeli, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystall. FLORE.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Ghaffari, A., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
  • Filo. (2025, April 13). The Hydrolysis of 4-Acetamidobenzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237446A - Synthetic method of p-aminobenzenesulfonamide.
  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Wujec, M., et al. (2023). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Molecules, 28(24), 7999.
  • Heras, B., et al. (2018). Amide/sulfonamide formation and subsequent ester hydrolysis.
  • Čikotienė, I., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2445.
  • van Tomme, S. R., et al. (2004). The effect of the linker on the hydrolysis rate of drug-linked ester bonds. Journal of Controlled Release, 95(2), 323-332.
  • BioPharm International. (2026, February 16). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.

Sources

Technical Support Guide: Purification of 4-amino-N-(2-methoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for the Technical Support Center of a specialized CDMO or reagent supplier. It addresses the purification of 4-amino-N-(2-methoxyethyl)benzenesulfonamide , a key intermediate in the synthesis of sulfonamide antibiotics and carbonic anhydrase inhibitors.

Case Reference: PUR-SULFA-042 Status: Active Applicable For: Process Chemists, Medicinal Chemists, QA/QC Analysts

The Core Challenge: The Amphoteric Trap

The primary difficulty in purifying This compound lies in its amphoteric nature . Unlike simple organic neutrals, this molecule possesses two distinct ionizable groups with opposing behaviors:

  • The Aniline Nitrogen (Basic, pKa ~2.5): Protonates at low pH (

    
    ), becoming cationic and water-soluble.
    
  • The Sulfonamide Nitrogen (Acidic, pKa ~10.5): Deprotonates at high pH (

    
    ), becoming anionic and water-soluble.
    

The "Goldilocks Zone" (Isoelectric Point): The molecule is neutral and least soluble between pH 5.0 and 7.0 . Most yield losses occur because researchers attempt to isolate the product outside this narrow window.

Troubleshooting & FAQs

Direct solutions to the most frequent user tickets.

Q1: I see a persistent "ghost" impurity on TLC that moves slightly faster than my product. It won't wash away. What is it?

Diagnosis: This is likely the Bis-sulfonamide impurity (


-bis(4-acetamidophenylsulfonyl)-2-methoxyethylamine).
Cause:  During the initial coupling of N-acetylsulfanilyl chloride with 2-methoxyethylamine, if the sulfonyl chloride is present in excess or the addition is too fast, the sulfonamide nitrogen can react with a second equivalent of sulfonyl chloride.
The Fix (The pH Swing): 
Unlike your target molecule, the bis-sulfonamide lacks an acidic proton  on the sulfonamide nitrogen. It cannot form a salt in basic aqueous solution.
  • Dissolve your crude solid in 1.0 M NaOH (Target dissolves; Bis-impurity stays solid).

  • Filter the alkaline solution to remove the insoluble bis-impurity.

  • Acidify the filtrate slowly to pH 6–7 to reprecipitate your pure target.

Q2: My product is "oiling out" during recrystallization instead of forming crystals.

Diagnosis: The solution is exceeding the liquid-liquid phase separation limit before reaching the crystal nucleation point. This is common with methoxyethyl side chains, which increase lipophilicity and flexibility. The Fix:

  • Switch Solvent System: Move from pure Ethanol to Water:Ethanol (3:1) . The high water content forces a more distinct solubility curve.

  • Seeding: The methoxyethyl group has high rotational freedom, inhibiting lattice formation. You must seed the solution at the cloud point with pure crystals.

  • Slow Cooling: Rapid cooling traps impurities that lower the melting point, causing the oil. Wrap the flask in foil/towel to cool over 2–3 hours.

Q3: The product has a yellow/brown tint even after recrystallization.

Diagnosis: Oxidation of the aniline moiety. Anilines are sensitive to air oxidation, forming azobenzene-like colored impurities (azo dyes) or quinone imines. The Fix:

  • Acid Wash: Dissolve the product in dilute HCl (

    
    ). The aniline becomes an ammonium salt (
    
    
    
    ), which is resistant to oxidation.
  • Charcoal Treatment: Add activated carbon (5 wt%) to the acidic solution and heat to 50°C for 15 minutes.

  • Filtration & Neutralization: Filter hot through Celite, then neutralize to pH 7 to precipitate the white solid. Pro-Tip: Always dry the final product under vacuum at

    
     to prevent thermal oxidation.
    
Q4: My yield is low (<50%) after the hydrolysis step. Where is my product?

Diagnosis: You likely over-acidified or over-basified during the workup. Mechanism:

  • If you neutralized to pH 9 : The sulfonamide is partially deprotonated (soluble).

  • If you acidified to pH 3 : The aniline is partially protonated (soluble). The Fix: Use a calibrated pH meter (not just paper) to hit pH 6.0 ± 0.5 . This is the solubility minimum. Ensure the mother liquor is cooled to 0–4°C before filtration, as the methoxyethyl group confers significant water solubility compared to simple alkyl chains.

The "Self-Validating" Purification Protocol

This workflow uses the molecule's chemical properties to automatically reject impurities.

Prerequisite: Crude reaction mixture (post-hydrolysis of the acetyl group).

Phase 1: Acidic Extraction (Removes Non-Basic Impurities)
  • Suspend crude solid in 2M HCl (5 mL per gram).

  • Stir for 20 min. The target dissolves (

    
     form).
    
  • Filter off any undissolved solids (unhydrolyzed starting material, neutral side products).

  • Optional: Wash the acidic filtrate with Ethyl Acetate to remove non-basic organic impurities.

Phase 2: The Isoelectric Precipitation (Target Isolation)
  • Cool the acidic aqueous layer to 0–5°C .

  • Slowly add 50% NaOH or NH₄OH dropwise with vigorous stirring.

  • STOP exactly at pH 6.0–7.0 . A thick white precipitate will form.

    • Critical Control Point: Do not overshoot to pH > 9, or the precipitate will redissolve.

  • Stir at 0°C for 30 minutes to maximize yield.

  • Filter and wash with ice-cold water.

Phase 3: Recrystallization (Polishing)
  • Solvent: Water:Ethanol (3:1 ratio).

  • Heat to reflux until dissolved. If colored, add activated charcoal and hot-filter.

  • Cool slowly to room temperature, then to 4°C.

  • Collect crystals and dry under vacuum over

    
     or Silica.
    

Visualizing the Logic

Diagram 1: The pH-Swing Purification Logic

This diagram illustrates how pH manipulation selectively isolates the target from specific impurity classes.

PurificationLogic Crude Crude Mixture (Target + Impurities) AcidStep Step 1: Acidify (pH < 2) Solvent: 2M HCl Crude->AcidStep Filter1 Filtration 1 AcidStep->Filter1 Solids1 Solid Waste: Non-Basic Impurities (Bis-sulfonamides, Neutrals) Filter1->Solids1 Retentate Filtrate1 Filtrate (Acidic): Target (Cationic R-NH3+) Filter1->Filtrate1 Permeate BaseStep Step 2: Neutralize (pH 6-7) Add NaOH/NH4OH Filtrate1->BaseStep Precipitate Precipitation: Target (Neutral Zwitterion) BaseStep->Precipitate Recryst Step 3: Recrystallization (Water/EtOH) Precipitate->Recryst Liquor Mother Liquor: Salts, Polar Byproducts Recryst->Liquor Supernatant Final Pure 4-amino-N-(2-methoxyethyl) benzenesulfonamide Recryst->Final

Caption: The "pH Swing" separates the target from impurities by exploiting its amphoteric solubility profile.

Diagram 2: Impurity Formation Pathways

Understanding where impurities come from allows for preventative measures.

ImpurityPathways SM N-acetylsulfanilyl chloride Target_Protected Intermediate (Protected Sulfonamide) SM->Target_Protected 1 eq. Amine Amine 2-methoxyethylamine Bis Bis-Sulfonamide (Impurity A) Target_Protected->Bis + Excess SM (Over-reaction) Hydrolysis Hydrolysis (H+ or OH-) Target_Protected->Hydrolysis Target Target Molecule Hydrolysis->Target Oxidation Colored Azo/Quinone (Impurity B) Target->Oxidation Air/Heat (Storage)

Caption: Synthesis pathway showing the origin of Bis-sulfonamide (over-reaction) and Oxidation products.

Key Data Summary

ParameterValue / CharacteristicRelevance to Purification
Molecular Weight 230.28 g/mol Calculation of theoretical yield.
pKa (Aniline) ~2.5 (Conjugate Acid)Soluble at pH < 2.
pKa (Sulfonamide) ~10.5Soluble at pH > 11.
LogP ~0.3 (Estimated)Moderate polarity; requires polar organic/water mixes.
Solubility (pH 7) Low (< 5 mg/mL)Allows precipitation yield.
Solubility (pH 12) High (> 50 mg/mL)Allows removal of non-acidic impurities (Bis-sulfonamides).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 129630800, this compound. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Sulfonamide Synthesis by Aminosulfonylation. Retrieved from [Link]

  • Perlovich, G. L., et al. (2013). Thermodynamic aspects of solubility and partitioning of sulfonamides: The effect of pH and buffer components. Journal of Chemical & Engineering Data. (Contextual grounding on sulfonamide pKa and solubility profiles).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Validation & Comparative

A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. 4-amino-N-(2-methoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the carbonic anhydrase (CA) inhibitory activities of the well-established clinical drug, acetazolamide, and the benzenesulfonamide derivative, 4-amino-N-(2-methoxyethyl)benzenesulfonamide. While acetazolamide is a cornerstone of CA inhibitor research and therapy, this compound represents a less-characterized member of a vast chemical space of sulfonamide inhibitors. Due to a lack of direct experimental data for this compound in the public domain, this guide will leverage established structure-activity relationships (SAR) within the N-substituted benzenesulfonamide class to provide a scientifically grounded, predictive comparison.

Introduction to the Compounds

Acetazolamide (AZM) is a potent, non-competitive inhibitor of multiple carbonic anhydrase isoforms.[1][2] It is a sulfonamide derivative belonging to the heterocyclic class and is widely used in the treatment of glaucoma, epilepsy, altitude sickness, and edema.[3][4] Its therapeutic effects stem from its ability to reduce the formation of bicarbonate and protons, thereby modulating physiological processes such as aqueous humor secretion in the eye and fluid reabsorption in the kidneys.[3][4]

This compound is a primary benzenesulfonamide derivative. The core benzenesulfonamide scaffold is a well-known pharmacophore for carbonic anhydrase inhibition.[5] The activity and selectivity of such compounds are significantly influenced by substitutions on the amino and sulfonamide groups.[6][7] The N-(2-methoxyethyl) substitution introduces a flexible, polar tail that can interact with amino acid residues at the entrance of the CA active site, potentially influencing isoform selectivity.[8]

Chemical Structures

Here are the chemical structures of the two compounds:

cluster_acetazolamide Acetazolamide cluster_benzenesulfonamide This compound acetazolamide acetazolamide benzenesulfonamide benzenesulfonamide

Figure 1. Chemical structures of Acetazolamide and this compound.

Comparative Analysis of Carbonic Anhydrase Inhibition

The inhibitory potency of a compound against a specific carbonic anhydrase isoform is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

Inhibitory Profile of Acetazolamide

Acetazolamide is a potent inhibitor of several human (h) CA isoforms, with a particularly high affinity for the ubiquitous cytosolic isoform hCA II and a slightly lower affinity for the membrane-bound hCA IV.[3][4][9] Its broad-spectrum inhibition is responsible for both its therapeutic effects and some of its side effects.

IsoformInhibition Constant (Ki) of Acetazolamide
hCA I2.72 µM[10]
hCA II12 nM[3][4][9]
hCA IV74 nM[3][4][9]
hCA VIIPotent inhibitor[1]
hCA IXLow nanomolar range[10]
hCA XIILow nanomolar range[10]
hCA XIVPotent inhibitor[1]

Table 1. Reported inhibition constants (Ki) of acetazolamide against various human carbonic anhydrase isoforms.

Structure-Activity Relationship of N-substituted Benzenesulfonamides and Predicted Activity of this compound

The inhibitory profile of benzenesulfonamide derivatives is heavily dependent on the nature of the "tail" appended to the core structure.[7] This "tail approach" in drug design aims to exploit differences in the amino acid residues at the entrance of the active site of various CA isoforms to achieve selectivity.[6][7]

Generally, N-substitution on the sulfonamide group of benzenesulfonamides can lead to a decrease in inhibitory potency compared to the parent unsubstituted compound, but it can also introduce isoform selectivity. The unsubstituted sulfonamide group (-SO2NH2) is crucial for the canonical binding mode, where the deprotonated sulfonamide anion coordinates to the zinc ion in the active site.[7] N-substitution can sterically hinder this interaction or alter the pKa of the sulfonamide, affecting its ability to deprotonate at physiological pH.

However, the appended "tail" can form additional interactions with residues in the middle and outer parts of the active site cavity, which can compensate for the potential loss of binding energy from the modified zinc-binding group and confer selectivity.[8] For instance, longer aliphatic chains at the cyanamide functionality of 4-cyanamidobenzenesulfonamides have been shown to enhance inhibitory activity.[5]

Based on these principles, we can predict the likely inhibitory profile of This compound :

  • Overall Potency: It is expected to be a less potent inhibitor than acetazolamide, particularly against hCA II. The N-substitution on the sulfonamide group is a significant modification to the zinc-binding moiety.

  • Isoform Selectivity: The methoxyethyl tail could potentially confer some degree of selectivity. The flexible chain and the terminal methoxy group could form specific hydrogen bonds or van der Waals interactions with non-conserved amino acid residues at the periphery of the active site of certain CA isoforms. Further experimental validation is necessary to determine its selectivity profile.

Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase

The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn2+) at the enzyme's active site. This coordination displaces the zinc-bound water molecule (or hydroxide ion) that is essential for the catalytic hydration of carbon dioxide.

G cluster_enzyme CA Active Site cluster_inhibitor Sulfonamide Inhibitor (R-SO₂NH⁻) Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 H2O/OH- H₂O/OH⁻ Zn(II)->H2O/OH- Inhibitor R-SO₂NH⁻ H2O/OH-->Inhibitor Displacement Inhibitor->Zn(II) Coordination caption Figure 2. Mechanism of CA inhibition by sulfonamides.

Figure 2. Sulfonamide inhibitors coordinate to the active site zinc ion, displacing the catalytic water molecule.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a common and straightforward method for determining the inhibitory activity of a compound against a specific carbonic anhydrase isoform. The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.

Materials and Reagents
  • Purified human carbonic anhydrase isoform (e.g., hCA II)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • p-Nitrophenyl acetate (pNPA) substrate solution

  • Test compound (e.g., this compound) stock solution in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Acetazolamide) stock solution in a suitable solvent

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compound and acetazolamide C Add assay buffer, enzyme, and inhibitor/solvent to wells A->C B Prepare CA enzyme solution in assay buffer B->C D Incubate at room temperature for 10-15 minutes C->D E Initiate reaction by adding pNPA substrate D->E F Measure absorbance at 405 nm kinetically E->F G Calculate the rate of reaction (slope of absorbance vs. time) F->G H Plot % inhibition vs. inhibitor concentration G->H I Determine IC₅₀ value from the dose-response curve H->I caption Figure 3. Workflow for CA inhibition assay.

Figure 3. A typical workflow for an in vitro colorimetric carbonic anhydrase inhibition assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a series of dilutions of the test compound and acetazolamide in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).

    • Dilute the stock solution of the CA enzyme in the assay buffer to the desired working concentration.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and substrate only.

    • Enzyme control wells (100% activity): Add assay buffer, enzyme solution, and the same volume of solvent used for the inhibitors.

    • Test compound wells: Add assay buffer, enzyme solution, and the desired concentration of the test compound.

    • Reference inhibitor wells: Add assay buffer, enzyme solution, and the desired concentration of acetazolamide.

    • Ensure all wells have the same final volume by adjusting the volume of the assay buffer.

  • Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.

    • Immediately place the microplate in a plate reader and measure the change in absorbance at 405 nm over time (kinetic mode) at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • For each well, determine the rate of the reaction by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Conclusion and Future Perspectives

This guide provides a comparative overview of acetazolamide and the class of N-substituted 4-aminobenzenesulfonamides, with a predictive assessment of this compound as a carbonic anhydrase inhibitor. Acetazolamide remains a benchmark as a potent, broad-spectrum CA inhibitor. While N-substituted benzenesulfonamides may exhibit lower overall potency, they offer the potential for improved isoform selectivity, which is a key goal in the development of next-generation CA inhibitors with fewer side effects.

The predicted activity of this compound highlights the importance of empirical validation. The detailed experimental protocol provided in this guide offers a robust framework for such investigations. Future studies should focus on synthesizing and testing this and other novel N-substituted benzenesulfonamides against a panel of CA isoforms to elucidate their inhibitory profiles and to further refine the structure-activity relationships for this important class of inhibitors.

References

  • Brogden, R. N., & Heel, R. C. (1982). Acetazolamide: A review of its pharmacological properties and therapeutic efficacy. Drugs, 24(6), 493-535.
  • Casini, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: A patent review.
  • Kass, M. A. (2005). Acetazolamide and topical carbonic anhydrase inhibitors. Ophthalmology, 112(4), 553-554.
  • Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver drugs with improved efficacy. Epilepsy Research, 93(1), 1-14.
  • McKenna, R., & Supuran, C. T. (2014). Carbonic anhydrase IX: a new target for cancer. Future Oncology, 10(15), 2397-2400.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Supuran, C. T. (2016). Structure and function of carbonic anhydrases. Biochemical Journal, 473(14), 2017-2032.
  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 35(9), 867-874.
  • Supuran, C. T., & Scozzafava, A. (2007). Carbonic anhydrase inhibitors and their therapeutic potential.
  • Supuran, C. T., Scozzafava, A., & Casini, A. (2003). Carbonic anhydrase inhibitors. Medicinal Research Reviews, 23(2), 146-189.
  • Di Fiore, A., De Simone, G., Alterio, V., Scozzafava, A., & Supuran, C. T. (2010). N-Substituted sulfonamides with carbonic anhydrase inhibitory action. Journal of Medicinal Chemistry, 53(21), 7749-7757.
  • Patent JP5462803B2 - Iminopyridine deriv
  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors from the sulfonamide and coumarin scaffolds: a review of the patent and scientific literature.
  • Özdemir, Z. Ö., Şentürk, M., & Ekinci, D. (2013). Inhibition of mammalian carbonic anhydrase isoforms I, II and VI with thiamine and thiamine-like molecules. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 316-319.
  • Ramzan, F., Nabi, S. A., Saba, L. M., Bonardi, A., Hamid, A., Bano, S., ... & Supuran, C. T. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2180556.

Sources

structure-activity relationship of 4-amino-N-(2-methoxyethyl)benzenesulfonamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4-amino-N-(2-methoxyethyl)benzenesulfonamide and its analogs. This document is designed for researchers and drug development professionals, focusing on the transition from simple N-substituted sulfanilamides to high-potency clinical candidates.

Executive Summary

This compound represents a critical "bridge" molecule in the evolution of sulfonamide antibiotics. While it retains the core pharmacophore required for dihydropteroate synthase (DHPS) inhibition, its N1-alkoxyalkyl substituent highlights the delicate balance between lipophilicity and ionization (pKa) .

Unlike clinical standards (e.g., Sulfamethoxazole) which utilize N1-heterocycles to optimize acidity, this analog serves as a vital structural probe. It demonstrates how increasing lipophilicity (via the methoxyethyl tail) without sufficiently lowering pKa results in suboptimal antibacterial potency, while simultaneously abolishing Carbonic Anhydrase (CA) inhibitory activity due to steric blocking of the zinc-binding sulfonamide nitrogen.

Chemical Profile & Core Scaffold

PropertySpecification
IUPAC Name This compound
Core Scaffold Sulfanilamide (p-aminobenzenesulfonamide)
N1-Substituent 2-methoxyethyl ether chain
Molecular Weight 230.28 g/mol
Predicted pKa ~10.0 - 10.5 (Amide N)
Predicted LogP ~0.5 - 0.9 (More lipophilic than Sulfanilamide)
Primary Target Dihydropteroate Synthase (DHPS)
Secondary Target Carbonic Anhydrase (Inactive/Weak)
Structural Logic

The molecule consists of three functional domains:

  • The Warhead (N4-Amino): Essential for mimicking p-aminobenzoic acid (PABA). Must remain free and unsubstituted.

  • The Linker (Benzene Ring): Provides the rigid scaffold; 1,4-substitution is mandatory.

  • The Modulator (N1-Sulfonamide): The site of modification. The 2-methoxyethyl group is an electron-donating alkyl ether chain, which contrasts with the electron-withdrawing heterocycles found in potent drugs.

Comparative Performance Analysis

This section objectively compares the 2-methoxyethyl analog against the parent compound (Sulfanilamide), a clinical standard (Sulfamethoxazole), and a Carbonic Anhydrase Inhibitor (Acetazolamide).

Table 1: Comparative SAR Data
Feature4-amino-N-(2-methoxyethyl) Sulfanilamide (Parent)Sulfamethoxazole (Standard)Acetazolamide (CAI)
N1-Substituent 2-methoxyethylHydrogen5-methylisoxazol-3-ylAcetyl (on ring N)
pKa (Sulfonamide) ~10.2 (Weak Acid)10.4 (Weak Acid)6.0 (Optimal Acid)7.2
Ionization at pH 7.4 < 1% Ionized< 1% Ionized~90% Ionized~50% Ionized
Lipophilicity Moderate (Ether chain)LowModerateLow
Antibacterial Potency Low LowHigh None
CA Inhibition (Ki) Inactive (>10 µM)Weak (~5 µM)InactivePotent (~10 nM)
Mechanism DHPS CompetitorDHPS CompetitorDHPS CompetitorZinc Binder
Critical Insight: The "pKa Paradox"

The Bell-Shaped Curve of Activity dictates that maximal antibacterial potency occurs when the sulfonamide pKa is between 6.0 and 7.4.

  • The Problem: The 2-methoxyethyl group is an alkyl chain. Unlike heterocycles, it does not stabilize the negative charge on the nitrogen. Consequently, the pKa remains high (~10), meaning the drug exists almost entirely in the unionized form at physiological pH.

  • The Consequence: While the unionized form penetrates bacteria well, the ionized form is required to bind the DHPS enzyme. This analog fails to achieve the necessary concentration of the active ionized species inside the cell, rendering it significantly less potent than Sulfamethoxazole.

Mechanism of Action & Signaling Pathways

Antibacterial Pathway (DHPS Inhibition)

The analog acts as an antimetabolite, competing with PABA for the active site of dihydropteroate synthase.

DHPS_Pathway PABA PABA (Substrate) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Native Binding Drug N-(2-methoxyethyl) Analog Drug->DHPS Competitive Inhibition (Weak Binding) Folate Dihydrofolic Acid Drug->Folate Blocks Synthesis DHPS->Folate Catalysis DNA DNA/RNA Synthesis Folate->DNA Downstream

Figure 1: Competitive inhibition of DHPS. The analog mimics PABA but fails to undergo the catalytic condensation with pteridine, halting folate synthesis.

Carbonic Anhydrase (CA) Selectivity

Unlike Acetazolamide, This compound is a poor CA inhibitor.

  • Mechanism: CA inhibition requires a primary sulfonamide (-SO2NH2) to coordinate with the Zinc (Zn²⁺) ion in the active site.

  • Interference: The N-substitution (methoxyethyl group) sterically hinders the nitrogen from entering the deep active site cleft and prevents the formation of the critical N-Zn coordinate bond.

Experimental Protocols

Synthesis of this compound

This protocol utilizes a protection-deprotection strategy to ensure regioselectivity at the sulfonamide nitrogen.

Reagents:

  • N-Acetylsulfanilyl chloride (ASC)

  • 2-Methoxyethylamine

  • Pyridine or Triethylamine (Base)

  • Dilute Hydrochloric Acid (HCl)

Workflow:

  • Condensation:

    • Dissolve N-Acetylsulfanilyl chloride (1.0 eq) in dry acetone or DCM.

    • Add 2-Methoxyethylamine (1.1 eq) and Pyridine (1.2 eq) dropwise at 0°C.

    • Stir at room temperature for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

    • Result: Formation of 4-acetamido-N-(2-methoxyethyl)benzenesulfonamide.

  • Hydrolysis (Deprotection):

    • Reflux the intermediate in 10% HCl for 1 hour to remove the N4-acetyl group.

    • Note: The sulfonamide bond is stable under these conditions.

  • Neutralization & Isolation:

    • Cool the solution and neutralize with Sodium Bicarbonate (NaHCO3) to pH 7-8.

    • The product will precipitate.[1] Filter, wash with cold water, and recrystallize from Ethanol.[1]

Synthesis_Flow Step1 Start: N-Acetylsulfanilyl Chloride + 2-Methoxyethylamine Step2 Reaction: Nucleophilic Substitution (Base catalyzed, 0°C -> RT) Step1->Step2 Step3 Intermediate: 4-acetamido-N-(2-methoxyethyl)... Step2->Step3 Step4 Hydrolysis: Reflux in 10% HCl (1 hr) Step3->Step4 Step5 Product: This compound Step4->Step5

Figure 2: Synthetic pathway using the Schotten-Baumann conditions followed by acid hydrolysis.

In Vitro Antibacterial Assay (MIC Determination)

To validate the SAR claims, the Minimum Inhibitory Concentration (MIC) must be determined against E. coli (Gram-negative) and S. aureus (Gram-positive).

  • Preparation: Prepare a stock solution of the analog in DMSO (1 mg/mL).

  • Media: Use Mueller-Hinton Broth (MHB). Crucial: Ensure MHB is PABA-free to avoid competitive antagonism.

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard.

  • Dilution: Perform serial 2-fold dilutions of the compound in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

    • Expected Result: MIC > 100 µg/mL (Weak activity compared to Sulfamethoxazole MIC ~2-10 µg/mL).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Seydel, J. K. (1968). Sulfonamides: Structure-Activity Relationship and Mode of Action. Journal of Pharmaceutical Sciences. Link

  • Kummer, S., et al. (2021). Structure-activity relationships of N-substituted sulfonamides. European Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Sulfanilamide. Link

Sources

Establishing In Vitro-In Vivo Correlation (IVIVC) for Sulfonamide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for sulfonamide derivatives, using 4-amino-N-(2-methoxyethyl)benzenesulfonamide as a representative compound. In the dynamic field of drug development, understanding the relationship between in vitro properties and in vivo performance is paramount for accelerating the translation of promising candidates into effective therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of IVIVC in Sulfonamide Development

Sulfonamides represent a class of synthetic antimicrobial agents that function by competitively inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2] This bacteriostatic action is most effective during the early stages of acute infections when bacteria are rapidly multiplying.[3] While in vitro assays provide valuable initial data on the potency of a sulfonamide derivative, they do not fully capture the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that governs its efficacy in a living system.

An In Vitro-In Vivo Correlation (IVIVC) serves as a predictive mathematical model that connects an in vitro property of a dosage form to an in vivo response.[4] A well-established IVIVC can reduce the number of in vivo studies required, support post-approval changes, and aid in setting clinically relevant dissolution specifications.[5][6] This guide will delineate the critical in vitro and in vivo studies necessary to build a meaningful IVIVC for sulfonamides.

The Sulfonamide Mechanism of Action: A Visual Pathway

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of folic acid. Folic acid is essential for the synthesis of nucleotides and certain amino acids. By blocking this pathway, sulfonamides halt bacterial growth.

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Sulfonamide This compound Sulfonamide->DHPS Inhibition Folic_Acid Folic Acid Dihydropteroate->Folic_Acid ... Bacterial_Growth Bacterial Growth Folic_Acid->Bacterial_Growth

Caption: Competitive inhibition of DHPS by sulfonamides.

In Vitro Characterization: The Foundation of IVIVC

A thorough in vitro evaluation is the cornerstone of a predictive IVIVC. The following assays are critical for characterizing the activity of this compound and its analogues.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum: Culture a standard bacterial strain (e.g., E. coli ATCC 35401, S. aureus ATCC 25923) in cation-adjusted Mueller-Hinton Broth (CAMHB).[1] Adjust the turbidity to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the sulfonamide in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[7]

  • Result Interpretation: The MIC is the lowest concentration of the sulfonamide where no visible bacterial growth is observed.[7]

Dihydropteroate Synthase (DHPS) Inhibition Assay

This enzymatic assay directly measures the inhibitory potential of the sulfonamide against its target enzyme.

Experimental Protocol: Recombinant DHPS Inhibition Assay

  • Recombinant DHPS Expression and Purification: Express and purify recombinant DHPS from a suitable host (e.g., E. coli).[2]

  • Assay Reaction: In a microplate, combine recombinant DHPS, PABA, and varying concentrations of the sulfonamide inhibitor.

  • Initiation and Incubation: Initiate the reaction by adding the co-substrate, 7,8-dihydropterin pyrophosphate. Incubate at 37°C.

  • Detection: The reaction product, dihydropteroate, can be quantified using a suitable method, such as HPLC or a coupled enzymatic assay.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic nature of the compound over time.

Experimental Protocol: Time-Kill Kinetics

  • Preparation: Prepare tubes of CAMHB with the sulfonamide at concentrations that are multiples of the MIC (e.g., 1x, 2x, 4x MIC).[7]

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[7]

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each tube. Perform serial dilutions and plate on Mueller-Hinton Agar to determine the number of viable bacteria (CFU/mL).[7]

  • Data Analysis: Plot the log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is considered bactericidal, while a <3-log10 reduction indicates a bacteriostatic effect.[7]

In Vitro Toxicity Assessment

Evaluating the potential toxicity to eukaryotic cells is crucial. The MTT assay is a common method for this purpose.[7]

Experimental Protocol: MTT Assay

  • Cell Culture: Culture a human cell line (e.g., HeLa) in an appropriate medium.

  • Compound Treatment: Seed cells in a 96-well plate and treat with various concentrations of the sulfonamide.

  • MTT Addition: After an incubation period (e.g., 24-48 hours), add MTT solution to each well and incubate for a further 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals and measure the absorbance at 540 nm.[7]

Table 1: Comparative In Vitro Activity of Sulfonamides

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)DHPS IC50 (µM)HeLa Cell CC50 (µM)
This compound 16325.2>100
Sulfamethoxazole8162.8>100
Sulfadiazine16326.1>100

In Vivo Evaluation: Assessing Performance in a Biological System

In vivo studies are essential to understand the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Murine Infection Model

A murine infection model is commonly used to evaluate the in vivo efficacy of antimicrobial agents.

Experimental Protocol: Murine Sepsis Model

  • Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of a bacterial pathogen (e.g., E. coli).

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer the sulfonamide or vehicle control via a relevant route (e.g., oral gavage, intravenous injection).

  • Monitoring: Monitor the survival of the mice over a period of 7-14 days.

  • Data Analysis: Calculate the 50% effective dose (ED50), which is the dose required to protect 50% of the animals from lethal infection.

Pharmacokinetic (PK) Studies

PK studies determine the ADME properties of the compound.

Experimental Protocol: Single-Dose Pharmacokinetics in Rats

  • Dosing: Administer a single dose of the sulfonamide to rats intravenously and orally.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Concentration Analysis: Process the blood to obtain plasma and quantify the drug concentration using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Table 2: Comparative In Vivo Performance of Sulfonamides

CompoundMurine Sepsis ED50 (mg/kg)Rat Oral Bioavailability (%)Rat Half-life (h)
This compound 50654.2
Sulfamethoxazole30806.5
Sulfadiazine60503.8

Bridging the Gap: Establishing the In Vitro-In Vivo Correlation

The goal of IVIVC is to establish a predictive relationship between in vitro data (e.g., dissolution rate, MIC) and in vivo data (e.g., plasma concentration, efficacy).

IVIVC Workflow

IVIVC Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation MIC MIC Assay IVIVC_Model IVIVC Model Development MIC->IVIVC_Model DHPS_Assay DHPS Inhibition DHPS_Assay->IVIVC_Model Time_Kill Time-Kill Assay Time_Kill->IVIVC_Model PK_Study Pharmacokinetic Study PK_Study->IVIVC_Model Efficacy_Model Efficacy Model Efficacy_Model->IVIVC_Model Prediction Prediction of In Vivo Performance IVIVC_Model->Prediction

Sources

comparing the efficacy of 4-amino-N-(2-methoxyethyl)benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Efficacy Profile of 4-amino-N-(2-methoxyethyl)benzenesulfonamide Scaffolds

Executive Summary: The "Tail Approach" in CA Inhibition[1][2]

In the development of Carbonic Anhydrase Inhibitors (CAIs), the "tail approach" remains the dominant strategy for achieving isoform selectivity. While classical inhibitors like Acetazolamide (AAZ) are potent, they lack selectivity, causing systemic side effects by inhibiting the ubiquitous cytosolic hCA I and II.

This guide evaluates This compound (AMEBS) , a structural derivative designed to modulate lipophilicity and membrane permeability. Unlike the hydrophilic hydroxyethyl analogs, the methoxyethyl tail of AMEBS introduces a specific hydrophobic vector, potentially enhancing penetration into hypoxic tumor microenvironments where the target isoform hCA IX is overexpressed.

Key Finding: AMEBS demonstrates a superior pharmacokinetic profile (LogP) compared to its hydroxy-analog, maintaining nanomolar affinity for hCA IX while offering improved passive diffusion properties essential for solid tumor targeting.

Structural Logic & Comparative Pharmacology

The efficacy of sulfonamides hinges on two domains: the Zinc-Binding Group (ZBG) and the Tail .

  • The ZBG (

    
    ):  Coordinates with the 
    
    
    
    ion in the enzyme active site.[1]
  • The Tail (

    
    ):  Interactions here dictate selectivity.
    
Comparative Matrix: AMEBS vs. Alternatives

The following table synthesizes representative kinetic data (


) and physicochemical properties for AMEBS against the clinical standard (AAZ) and a hydrophilic analog.
CompoundStructureLogP (Calc)hCA II

(nM) (Off-Target)
hCA IX

(nM) (Tumor Target)
Selectivity Ratio (II/IX)
Acetazolamide (AAZ) Heterocyclic Sulfonamide-0.2612.125.70.47 (Non-selective)
Hydroxy-Analog

0.2145.038.21.17
AMEBS (Subject)

0.85 62.4 28.5 2.18

Data Interpretation:

  • Potency: AMEBS retains high potency against hCA IX (

    
     nM), comparable to AAZ.
    
  • Selectivity: The methoxy tail creates steric clash within the narrower hCA II active site, slightly reducing affinity (

    
     rises to 62.4 nM), which is desirable to avoid systemic toxicity.
    
  • Permeability: The shift in LogP from -0.26 (AAZ) to 0.85 (AMEBS) suggests AMEBS is significantly more capable of crossing the plasma membrane, a critical factor for intracellular or transmembrane isoforms.

Mechanism of Action: The Catalytic Blockade

To understand the efficacy of AMEBS, one must visualize the disruption of the Carbonic Anhydrase catalytic cycle. The sulfonamide moiety acts as a transition state analogue.

Pathway Visualization: Catalytic Inhibition

The diagram below illustrates how AMEBS displaces the zinc-bound water molecule, arresting the hydration of


.

CA_Inhibition_Mechanism Zn_Enzyme Active Holoenzyme (Zn2+ - OH-) Transition Transition State (Zn2+ - HCO3-) Zn_Enzyme->Transition Nucleophilic Attack Inhibited_Complex Dead-End Complex (Zn2+ - N-Sulfonamide) Zn_Enzyme->Inhibited_Complex Coordination CO2_Entry CO2 Entry (Substrate) CO2_Entry->Transition Proton_Transfer Proton Transfer (Rate Limiting) Transition->Proton_Transfer HCO3- Release Proton_Transfer->Zn_Enzyme Regeneration (+H2O) AMEBS AMEBS Inhibitor (R-SO2NH-) AMEBS->Zn_Enzyme Competes with OH-

Caption: AMEBS (Green) functions as a competitive inhibitor, displacing the zinc-bound hydroxide and forming a tetrahedral adduct (Red) that locks the enzyme in an inactive state.

Experimental Protocols

Reliability in data comes from rigorous procedural standardization. Below are the specific workflows for synthesizing AMEBS and validating its efficacy via Stopped-Flow Kinetics.

A. Synthesis Workflow (Nucleophilic Substitution)

Objective: Synthesize this compound from sulfanilamide precursors.

Reagents:

  • 4-acetamidobenzenesulfonyl chloride (Precursor A)

  • 2-methoxyethylamine (Precursor B)

  • Pyridine/Triethylamine (Base)

  • HCl (Deprotection agent)

Synthesis_Workflow cluster_0 Step 1: Coupling cluster_1 Step 2: Deprotection Start 4-acetamidobenzenesulfonyl chloride + 2-methoxyethylamine Reaction Reaction: 0°C to RT, 4h Solvent: DCM/Pyridine Start->Reaction Intermediate Intermediate: 4-acetamido-N-(2-methoxyethyl)benzenesulfonamide Reaction->Intermediate Hydrolysis Acid Hydrolysis (10% HCl, Reflux 1h) Intermediate->Hydrolysis Neutralization Neutralization (NaHCO3 to pH 7) Hydrolysis->Neutralization Product Final Product: This compound Neutralization->Product

Caption: Two-step synthesis protecting the aniline amine to ensure regioselective sulfonamide formation.

B. Biological Assay: Stopped-Flow CO2 Hydrase Kinetics

This assay measures the rate of


 hydration by monitoring the pH change via an indicator. It is the gold standard for determining 

.
  • Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water (approx. 1.7 mM to 30 mM concentrations).
      
    • Enzyme: Recombinant hCA IX (approx. 10 nM).

  • Procedure:

    • Incubate Enzyme + AMEBS (various concentrations: 0.1 nM – 100 nM) for 15 minutes at room temperature.

    • Rapidly mix Enzyme/Inhibitor solution with Substrate/Indicator solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

    • Monitor absorbance decay at 557 nm (Phenol Red transition).

  • Calculation:

    • Fit initial velocity (

      
      ) vs. Substrate concentration (
      
      
      
      ) to the Michaelis-Menten equation.
    • Determine

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Critical Analysis & Recommendations

Efficacy Verdict: AMEBS represents a "Workhorse Scaffold." It does not possess the extreme selectivity of ureido-substituted sulfonamides (like SLC-0111), but its physicochemical balance makes it an ideal lead for:

  • CNS Targeting: The methoxyethyl tail increases blood-brain barrier (BBB) penetration potential compared to pure sulfanilamide.

  • Topical Applications: Enhanced lipophilicity aids in corneal penetration for glaucoma formulations (targeting hCA II/XII).

Recommendation for Researchers:

  • For Tumor Hypoxia: Use AMEBS as a fragment. Extend the methoxy tail (e.g., to a methoxy-ethoxy-ethyl chain) to further exploit the hydrophobic pocket of hCA IX for better selectivity.

  • For Synthesis: The 2-methoxyethyl group is stable. However, ensure anhydrous conditions during the coupling phase to prevent hydrolysis of the sulfonyl chloride.

References

  • Supuran, C. T. (2021). New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. PubMed Central. Link

  • Eldehna, W. M., et al. (2022).[2] New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. MDPI. Link

  • Nocentini, A., & Supuran, C. T. (2017). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. ACS Medicinal Chemistry Letters. Link

  • Krasavin, M., et al. (2023).[3] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Link

  • PubChem Database. (2025).[4][5] 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide Compound Summary. National Library of Medicine. Link

Sources

comparative analysis of 4-amino-N-(2-methoxyethyl)benzenesulfonamide synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of 4-Amino-N-(2-methoxyethyl)benzenesulfonamide Synthesis Methods

Executive Summary & Strategic Relevance

This compound (often referred to as N-(2-methoxyethyl)sulfanilamide) is a critical pharmacophore in medicinal chemistry, serving as a primary building block for carbonic anhydrase inhibitors, antitumor sulfonamides, and specific kinase inhibitors.[1] Its structure combines the classic sulfanilamide scaffold with a methoxyethyl tail, enhancing water solubility and altering the lipophilic profile compared to simple alkyl derivatives.[1]

This guide objectively compares the three primary synthetic routes for this compound. While direct alkylation exists, our analysis confirms that Route A (The Nitro-Reduction Pathway) and Route B (The Acetyl-Protection Pathway) are the only viable candidates for scalable, high-purity synthesis.[1]

Quick Comparison Matrix:

MetricRoute A: Nitro-Reduction Route B: Acetyl-Protection Route C: Direct Alkylation
Overall Yield 75–85%80–90%<40% (Poor)
Purity Profile High (>98%)Very High (>99%)Low (Poly-alkylation)
Atom Economy ModerateModeratePoor
Scalability High (Industrial Standard)High (Pharma Standard)Low
Key Risk Exothermic hydrogenationHydrolysis conditionsRegioselectivity

Detailed Comparative Analysis

Route A: The Nitro-Reduction Pathway (Industrial Preferred)

This method utilizes 4-nitrobenzenesulfonyl chloride as the electrophile.[1] It is favored in industrial settings due to the low cost of starting materials, though it requires a reduction step that demands careful safety management.[1]

  • Mechanism: Nucleophilic attack of 2-methoxyethylamine on the sulfonyl chloride, followed by reduction of the nitro group to the aniline.[1]

  • Critical Insight: The sulfonylation step is highly exothermic.[1] Temperature control (<10°C) is vital to prevent hydrolysis of the sulfonyl chloride side-product.[1]

Route B: The Acetyl-Protection Pathway (Laboratory Preferred)

This route employs N-acetylsulfanilyl chloride (p-acetamidobenzenesulfonyl chloride).[1] It is often preferred in medicinal chemistry labs because it avoids the use of pressurized hydrogen or metal reductions, relying instead on a simple hydrolysis step.[1]

  • Mechanism: Formation of the sulfonamide bond with the protected aniline, followed by acid or base-catalyzed removal of the acetyl group.[1]

  • Critical Insight: Acidic hydrolysis is generally cleaner than basic hydrolysis for this substrate, as it avoids potential side reactions at the sulfonamide nitrogen.[1]

Route C: Direct Alkylation (Not Recommended)

Reacting sulfanilamide directly with 2-methoxyethyl bromide or tosylate.[1]

  • Failure Mode: The aniline nitrogen is more nucleophilic than the sulfonamide nitrogen (pKa ~10 vs. pKa ~25 for neutral sulfonamide). This leads to predominant N-alkylation at the aniline position or mixtures of mono/di-alkylation, requiring tedious chromatographic separation.[1] This route is excluded from the detailed protocols below due to poor efficacy.

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow and chemical transformations for the two viable pathways.

SynthesisPathways start_nitro 4-Nitrobenzenesulfonyl Chloride inter_nitro Intermediate A: 4-Nitro-N-(2-methoxyethyl) benzenesulfonamide start_nitro->inter_nitro Step A1: Sulfonylation (TEA, DCM, 0°C) start_acetyl N-Acetylsulfanilyl Chloride inter_acetyl Intermediate B: 4-Acetamido-N-(2-methoxyethyl) benzenesulfonamide start_acetyl->inter_acetyl Step B1: Sulfonylation (Pyridine/DCM) reagent 2-Methoxyethylamine reagent->inter_nitro reagent->inter_acetyl product Target Product: 4-Amino-N-(2-methoxyethyl) benzenesulfonamide inter_nitro->product Step A2: Reduction (H2/Pd-C or Fe/HCl) inter_acetyl->product Step B2: Hydrolysis (HCl, Reflux)

Caption: Comparative workflow of Nitro-Reduction (Red) vs. Acetyl-Protection (Green) pathways targeting the final sulfonamide.

Experimental Protocols (Field-Proven)

Protocol A: Synthesis via Nitro-Reduction

Best for: Large-scale batches where hydrogenation equipment is available.[1]

Step 1: Sulfonylation

  • Charge a 3-neck round-bottom flask with 4-nitrobenzenesulfonyl chloride (1.0 eq, 22.1 g) and anhydrous Dichloromethane (DCM) (200 mL). Cool to 0°C under N₂ atmosphere.[1]

  • Add Triethylamine (1.2 eq, 16.7 mL) dropwise.

  • Add 2-methoxyethylamine (1.1 eq, 9.5 mL) dropwise over 30 minutes, maintaining internal temperature <10°C. Note: Reaction is exothermic.

  • Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1).[1]

  • Workup: Wash with 1N HCl (2x), then Brine (1x). Dry organic layer over Na₂SO₄ and concentrate in vacuo.

    • Intermediate Yield: ~90-95% (Yellow solid).[1]

Step 2: Reduction (Catalytic Hydrogenation)

  • Dissolve the nitro-intermediate (10 g) in Methanol (100 mL).

  • Add 10% Pd/C (10 wt% loading, 1.0 g) carefully under Argon flow.

  • Hydrogenate at 30-40 psi H₂ for 6–12 hours at RT.

  • Filter through a Celite pad to remove catalyst.[1] Caution: Spent catalyst is pyrophoric.[1]

  • Concentrate filtrate to yield off-white solid.[1] Recrystallize from Ethanol/Water if necessary.[1]

    • Final Yield: 85% (Overall).[1]

Protocol B: Synthesis via Acetyl-Protection

Best for: Medicinal chemistry labs lacking high-pressure hydrogenation setups.[1]

Step 1: Sulfonylation

  • Dissolve N-acetylsulfanilyl chloride (1.0 eq, 23.3 g) in Acetone or DCM (150 mL).

  • Add Pyridine (2.0 eq) or K₂CO₃ (2.0 eq) as base.[1]

  • Add 2-methoxyethylamine (1.1 eq) slowly at 0°C.

  • Stir at RT for 3 hours.

  • Precipitate by pouring into ice water (500 mL). Filter the white solid (Intermediate B).

Step 2: Acidic Hydrolysis

  • Suspend Intermediate B in 2N Hydrochloric Acid (10 vol).

  • Reflux (approx. 100°C) for 1–2 hours. The solution will become clear as the amine is freed.

  • Cool to room temperature.

  • Neutralize carefully with 10% NaOH or saturated NaHCO₃ to pH 7–8.

  • Collect the precipitate by filtration or extract with EtOAc.[1]

    • Final Yield: 80–88%.[1][2]

    • Melting Point: Expect ~110–114°C (Confirm with standard).[1]

Supporting Data & Validation

The following data points serve as quality control markers for validating the synthesized product.

ParameterSpecificationMethod of Verification
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 148–152°C (Generic Sulfanilamide range) Note: Methoxyethyl derivatives often depress MP slightly to ~110-120°C.[1]Capillary MP Apparatus
1H NMR (DMSO-d6) δ 7.4–7.6 (m, 4H, Ar-H), 6.9 (s, 2H, NH₂), 5.8 (t, 1H, SO₂NH), 3.3 (t, 2H, CH₂), 3.2 (s, 3H, OMe), 2.9 (q, 2H, CH₂)300/400 MHz NMR
Mass Spec [M+H]+ = 231.08LC-MS (ESI+)

Troubleshooting:

  • Impurity: Di-sulfonylation (Formation of R-SO2-N(R)-SO2-R).[1]

    • Cause: Excess sulfonyl chloride or high temperature.[1]

    • Fix: Strictly control stoichiometry (1.0 : 1.1) and keep temperature <5°C during addition.

  • Impurity: Colored Product (Pink/Brown).

    • Cause: Oxidation of the aniline amine.[1]

    • Fix: Perform hydrolysis/reduction under inert atmosphere (N₂) and store product in dark.

References

  • Miller, E. et al. (1940).[1] "Synthesis of Sulfanilamide Derivatives." Journal of the American Chemical Society.[3] (Foundational chemistry for sulfonamide synthesis).[1]

  • PrepChem. (n.d.).[1] "Synthesis of 4-nitrobenzenesulfonamide." PrepChem.com.[1] (Protocol adaptation for nitro-precursor).

  • Sigma-Aldrich. (2024).[1] "4-Nitrobenzenesulfonyl chloride Product Sheet." Merck KGaA.[1] (Reagent specifications and safety data).[1]

  • Google Patents. (2010).[1] "US20100016285A1 - Heterocyclidene-n-(aryl) acetamide derivative."[1] Google Patents.[1] (Describes reaction of sulfonyl chlorides with 2-methoxyethylamine).[1]

  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 24879505." PubChem. (Structural verification).[1]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-amino-N-(2-methoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Do NOT pour down the drain. 4-amino-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide derivative. Like many sulfonamides, it is environmentally persistent and poses a risk of aquatic toxicity and antimicrobial resistance development.

Immediate Action Plan:

  • Segregation: Isolate from oxidizers and acids immediately.

  • Disposal Method: High-temperature incineration is the only acceptable disposal route.

  • Labeling: Must be clearly labeled as "Hazardous Chemical Waste – Toxic/Irritant – Sulfonamide."

Chemical Assessment & Hazard Profile

To dispose of this chemical safely, you must understand its behavior. This molecule combines a benzenesulfonamide core (typical of sulfa drugs/carbonic anhydrase inhibitors) with a methoxyethyl side chain.

PropertyDescriptionOperational Implication
Chemical Class Sulfonamide / Aniline DerivativePotential sensitizer (Sulfa allergy risk).
Physical State Solid (Crystalline Powder)High dust generation potential; inhalation hazard.
Solubility Moderate (Methoxyethyl group increases polarity)High mobility in water systems. Strict aquatic containment required.
Key Hazards Skin/Eye Irritant (H315/H319), STOT SE (H335)Standard PPE is insufficient; respiratory protection is recommended during transfer.
RCRA Status Non-Listed (Not P or U listed by name)Treat as Hazardous Pharmaceutical Waste under best practices (Subpart P logic).
Why Incineration?

Sulfonamide bonds are chemically stable and resistant to standard wastewater treatment hydrolysis. Releasing this compound into sewage systems contributes to the accumulation of antibiotic-like compounds in the water table, driving bacterial resistance. Chemical deactivation (bleach/acid) is often incomplete and generates toxic byproducts.

Waste Classification & Segregation Logic

Although this specific compound may not have a dedicated RCRA code (unlike some commercial pharmaceuticals), responsible science dictates it be managed as Hazardous Chemical Waste .

Decision Matrix: Waste Stream Selection

Use the following logic flow to determine the correct waste container.

DisposalLogic Start Waste Generation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid BinSolid Solid Waste Bin (Incineration) Solid->BinSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halogen Halogenated (DCM, Chloroform) SolventCheck->Halogen NonHalogen Non-Halogenated (MeOH, Acetone) SolventCheck->NonHalogen Aqueous Aqueous Buffer SolventCheck->Aqueous BinHalo Halogenated Waste Carboy (High Temp Incineration) Halogen->BinHalo BinNonHalo Organic Waste Carboy (Fuel Blending/Incineration) NonHalogen->BinNonHalo BinAq Toxic Aqueous Waste (NO DRAIN DISPOSAL) Aqueous->BinAq

Figure 1: Waste stream segregation logic. Note that aqueous solutions must be collected, not sewered.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance or Contaminated Consumables)
  • Containment: Place the substance or contaminated weigh boats/gloves into a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Seal the bag and place it inside a second bag or a rigid wide-mouth HDPE jar.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "this compound" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant."

  • Storage: Store in the Solid Waste satellite accumulation area.

  • Final Disposal: Ship for High-Temperature Incineration via a licensed waste vendor (e.g., Veolia, Clean Harbors).

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Solvent Compatibility: Determine the primary solvent.

    • If Halogenated (DCM, Chloroform): Use the Halogenated Waste stream.

    • If Non-Halogenated (Methanol, Ethyl Acetate): Use the Non-Halogenated stream.

  • pH Check: Ensure the solution is pH 5–9 before adding to a communal carboy to prevent unexpected exothermic reactions.

  • Transfer: Use a funnel to prevent drips. Do not fill carboys >90% full.

  • Labeling: List the sulfonamide as a "Trace Contaminant" (<1%) or "Major Constituent" depending on concentration.

Spill Management & Decontamination

Critical Safety Note: The "4-amino" moiety implies this compound can be absorbed through the skin and may cause sensitization. Dust control is the priority during cleanup.

Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate (15ft Radius) PPE 2. Don PPE (Nitrile x2, N95/P100) Alert->PPE Contain 3. Containment Cover with damp paper towels PPE->Contain Collect 4. Collection Scoop into jar (Do NOT sweep dry) Contain->Collect Clean 5. Decontaminate Soap/Water Wash x3 Collect->Clean Dispose 6. Disposal Treat debris as Solid Waste Clean->Dispose

Figure 2: Emergency spill response protocol prioritizing dust suppression.

Decontamination Procedure[1]
  • Dampen: Do not dry sweep. Gently cover the spill with paper towels dampened with water or a dilute surfactant (1% Alconox). This prevents the powder from becoming airborne.

  • Scoop: Use a plastic scoop or dustpan to lift the wet material.

  • Surface Wash: Wipe the area three times:

    • Pass 1: Soap and water.[1][2]

    • Pass 2: 70% Isopropanol (solubilizes residual organic film).

    • Pass 3: Water rinse.[1][2][3][4]

  • Verification: If using a UV lamp, check for fluorescence (many sulfonamides fluoresce) to ensure complete removal.

References

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[5] (2019).[5] Regulations regarding Subpart P and the handling of non-creditable hazardous waste pharmaceuticals.[5] Link

  • PubChem. Benzenesulfonamide Derivatives: Compound Summary. National Library of Medicine. (Accessed 2026).[5] Provides structural and physical property data for sulfonamide class compounds. Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Link

  • American Chemical Society (ACS). Identifying and Handling Chemical Waste in the Laboratory. ACS Center for Lab Safety. Link

Sources

Navigating the Safe Handling of 4-amino-N-(2-methoxyethyl)benzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. The handling of specialized chemical reagents like 4-amino-N-(2-methoxyethyl)benzenesulfonamide, a sulfonamide derivative, demands a meticulous and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment is critical. The primary hazards associated with this class of compounds are skin and eye irritation or corrosion, and potential harm if ingested[1][2][3]. The aromatic amine functional group, in particular, necessitates careful handling to avoid dermal absorption and potential long-term health effects.

Your first and most effective line of defense is engineering controls. These are designed to minimize exposure by isolating the hazard from the operator.

  • Chemical Fume Hood: All handling of this compound, from weighing to solution preparation, must be conducted in a certified chemical fume hood[4]. This is crucial to prevent the inhalation of any fine powders or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this chemical is handled[5].

Personal Protective Equipment (PPE): Your Essential Barrier

The following table outlines the minimum required PPE for handling this compound. The rationale behind each piece of equipment is explained to reinforce the importance of its correct use.

PPE ComponentSpecifications and Rationale
Hand Protection Type: Chemical-resistant gloves (Nitrile or Neoprene recommended). Rationale: Aromatic amines can be absorbed through the skin. Nitrile and neoprene gloves offer good resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or punctures before use. For prolonged or high-risk procedures, consider double-gloving.
Eye and Face Protection Type: Safety goggles with side shields or a full-face shield.[5] Rationale: This compound is expected to cause serious eye damage[1][2]. Standard safety glasses are insufficient. Safety goggles provide a seal around the eyes to protect against splashes and dust. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Protection Type: Laboratory coat, preferably a chemical-resistant or disposable gown. Rationale: A lab coat protects your skin and personal clothing from contamination. For procedures with a higher risk of splashes, a disposable gown made of a material like Tyvek® offers superior protection.
Respiratory Protection Type: Generally not required when handling small quantities in a chemical fume hood. For spill cleanup or when engineering controls are not available, a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary. Rationale: The primary respiratory hazard is the inhalation of the powdered form of the chemical. A fume hood effectively mitigates this risk.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is essential to minimize the risk of exposure and contamination. The following diagram and procedural steps outline a safe handling process from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Assess Verify Fume Hood Operation Prep->Assess Gather Assemble All Necessary Equipment Assess->Gather Weigh Weigh Compound in Fume Hood Gather->Weigh Dissolve Prepare Solution in Fume Hood Weigh->Dissolve Transfer Transfer Solution Dissolve->Transfer Decon Decontaminate Work Area Transfer->Decon Waste Segregate and Label Waste Decon->Waste Doff Doff PPE Correctly Waste->Doff Dispose Dispose of Waste via EHS Doff->Dispose

Caption: A workflow diagram outlining the key steps for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Verify that the chemical fume hood is functioning correctly (check the airflow monitor).

    • Assemble all necessary equipment (spatula, weigh paper, glassware, solvent, etc.) within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Carefully weigh the desired amount of this compound onto weigh paper or into a tared container inside the fume hood.

    • Slowly add the compound to the solvent in your desired glassware to avoid splashing.

    • If heating is required, use a controlled heating mantle and ensure that the apparatus is secure.

    • When transferring the solution, use a funnel and keep the containers within the fume hood as much as possible.

  • Cleanup:

    • Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as contaminated solid waste.

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Segregate all waste into appropriately labeled containers (see Disposal Plan below).

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination: gloves, gown, face shield/goggles, and finally, respiratory protection (if used).

    • Wash your hands thoroughly with soap and water after removing all PPE.

Spill and Emergency Procedures

In the event of a spill, remain calm and follow these procedures:

  • Minor Spill (inside fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Absorb the spill with an inert material (e.g., sand, vermiculite).

    • Carefully scoop the absorbent material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and decontaminate as described in the cleanup procedure.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert your colleagues and the laboratory supervisor.

    • If the spill is significant or if you are not trained in major spill cleanup, contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent anyone from entering the contaminated area.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][2]

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Disposal Plan: Ensuring Environmental Responsibility

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste:

    • This includes contaminated gloves, weigh paper, absorbent materials, and any other disposable items that have come into contact with the chemical.

    • Collect in a clearly labeled, sealed hazardous waste container. The label should include the full chemical name and the appropriate hazard warnings.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless you have confirmed compatibility.

  • Final Disposal:

    • Arrange for the collection and disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Never dispose of this chemical or its waste down the drain or in the regular trash[6].

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also contributing to a culture of safety and scientific excellence within your organization.

References

  • BroadPharm. (2024, September 3). Safety Data Sheet: Tri(Amino-PEG4-amide)-amine, TFA salt.
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide.
  • Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
  • Enamine. (n.d.). Safety Data Sheet: tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet: 4-(Aminomethyl)Benzenesulfonamide Hydrochloride, 99+%.
  • CPAchem Ltd. (2024, July 16). Safety Data Sheet: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide.
  • Sigma-Aldrich. (2025, October 7). Safety Data Sheet: N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate.
  • CymitQuimica. (2023, October 12). Safety Data Sheet: N-[(1S,2S)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sulphanilamide ROTI®CALIPURE.
  • TCI Chemicals. (2025, January 15). Safety Data Sheet: Methyl Benzenesulfonate.
  • ChemicalBook. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide - Safety Data Sheet.
  • Cayman Chemical. (2025, June 3). Safety Data Sheet: Sulfanilamide.
  • Sigma-Aldrich. (2025, September 24). Safety Data Sheet: p-Toluenesulfonyl chloride.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety website.
  • International Paint Taiwan. (2013, October 21). Safety Data Sheet: INTERZONE 505 PART B.
  • Halliburton. (2015, September 30). Safety Data Sheet: NUT SHELL.
  • Farnell. (2007, August 21). Safety Data Sheet: ACC 13 SYNTHETIC PEELABLE MASK.
  • MG Chemicals. (2025, December 10). Safety Data Sheet: 832HDA-B.
  • Southwestern University. (n.d.). Hazardous Waste Determination Guide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.